3,4-Dimethyl-benzamidine hydrochloride
Description
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Properties
IUPAC Name |
3,4-dimethylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)5-7(6)2;/h3-5H,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDIFHFFPSBNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695983 | |
| Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112072-09-0 | |
| Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Dimethyl-benzamidine Hydrochloride
This technical guide provides a comprehensive overview of a reliable synthesis protocol for 3,4-Dimethyl-benzamidine hydrochloride, a versatile compound with applications in biochemical research and pharmaceutical development.[1] The primary synthetic route detailed is the Pinner reaction, a classic and widely used method for the preparation of amidines from nitriles.[2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of the Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process known as the Pinner reaction.[4] The first step involves the acid-catalyzed reaction of the starting material, 3,4-Dimethylbenzonitrile, with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride, also known as a Pinner salt.[2][3] In the second step, this intermediate is treated with ammonia to yield the final product, this compound.[2]
Below is a diagram illustrating the overall workflow of the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Pinner reaction and the synthesis of analogous benzamidine hydrochlorides.[5][6]
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 3,4-Dimethylbenzonitrile | C₉H₉N | 131.17 | Starting material |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | Reagent and solvent |
| Anhydrous Hydrogen Chloride (gas) | HCl | 36.46 | Catalyst |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent for washing |
| Ammonia (in anhydrous ethanol) | NH₃ | 17.03 | Reagent for ammonolysis |
| Ammonium Chloride | NH₄Cl | 53.49 | Byproduct |
2.2. Step-by-Step Procedure
Step 1: Formation of Ethyl 3,4-dimethylbenzimidate hydrochloride (Pinner Salt)
-
A solution of 3,4-Dimethylbenzonitrile (1.0 equivalent) in anhydrous ethanol (approximately 2-3 equivalents) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The flask is cooled in an ice-salt bath to between -5 and 0 °C.
-
A stream of dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
The introduction of HCl is continued until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
The reaction mixture is then sealed and allowed to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours to ensure complete formation of the imido ether hydrochloride.[6]
-
The resulting solid cake of ethyl 3,4-dimethylbenzimidate hydrochloride is collected by filtration under anhydrous conditions, washed with cold anhydrous diethyl ether, and quickly transferred to the next step. It is crucial to minimize exposure to atmospheric moisture.
Step 2: Ammonolysis to this compound
-
The crude ethyl 3,4-dimethylbenzimidate hydrochloride is suspended in a freshly prepared solution of ammonia in anhydrous ethanol (e.g., 8-10% w/v).
-
The mixture is stirred vigorously at room temperature in a sealed flask for 24-48 hours.[5][6] During this time, the Pinner salt will gradually react to form the amidine hydrochloride and ammonium chloride as a byproduct.
-
The precipitated ammonium chloride is removed by filtration.
-
The filtrate, containing the desired product, is concentrated under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.
Reaction Scheme
The chemical transformation from 3,4-Dimethylbenzonitrile to this compound via the Pinner reaction is depicted in the following diagram.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthesis, based on typical yields for the Pinner reaction.[6]
| Parameter | Value | Notes |
| Molar Ratio (Nitrile:Alcohol:HCl) | 1 : 2-3 : excess | An excess of HCl is used to drive the reaction. |
| Molar Ratio (Pinner Salt:Ammonia) | 1 : excess | An excess of ammonia is used for efficient conversion. |
| Typical Yield (Overall) | 70-85% | Based on analogous benzamidine hydrochloride syntheses.[6] |
| Reaction Temperature (Step 1) | -5 to 10 °C | Low temperature is crucial to prevent side reactions.[3] |
| Reaction Temperature (Step 2) | Room Temperature | |
| Reaction Time (Step 1) | 24-48 hours | |
| Reaction Time (Step 2) | 24-48 hours |
Safety Considerations
-
Anhydrous hydrogen chloride is a corrosive and toxic gas. This reaction should be performed in a well-ventilated fume hood.
-
Anhydrous reagents and conditions are critical for the success of the Pinner reaction.
-
The reaction to form the Pinner salt is exothermic and requires careful temperature control.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt and optimize the protocol based on their specific laboratory conditions and available equipment.
References
An In-depth Technical Guide to the Mechanism of Action of 3,4-Dimethyl-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: Competitive Inhibition of Serine Proteases
The primary mechanism of action for 3,4-Dimethyl-benzamidine hydrochloride is the competitive inhibition of serine proteases.[1] Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. They are characterized by a catalytic triad in their active site, which includes a highly reactive serine residue.
Benzamidine and its derivatives act as substrate analogues, binding reversibly to the active site of these enzymes. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction mimics the binding of the natural arginine or lysine substrates of these proteases. Additionally, the aromatic ring of the inhibitor engages in hydrophobic interactions with the side chains of amino acids lining the S1 pocket. By occupying the active site, this compound prevents the binding and subsequent cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity.
The 3,4-dimethyl substitution on the benzene ring is expected to enhance the inhibitory potency compared to unsubstituted benzamidine. QSAR studies on substituted benzamidines have shown that both the hydrophobicity and electron-donating properties of the substituents can influence binding affinity.[1] The two methyl groups increase the hydrophobicity of the aromatic ring, potentially leading to more favorable interactions within the S1 pocket of enzymes like trypsin and thrombin.[1]
Figure 1: Competitive inhibition of a serine protease.
Quantitative Data
While specific experimental data for this compound is not available, the following table presents the known inhibition constants (Ki) for the parent compound, benzamidine, against several common serine proteases. Based on QSAR principles, it is anticipated that the 3,4-dimethyl derivative would exhibit a lower Ki value (i.e., higher potency), particularly for enzymes with a hydrophobic S1 pocket.
| Compound | Enzyme | Ki (µM) | Predicted Trend for 3,4-Dimethyl-benzamidine |
| Benzamidine | Trypsin | 18.4 - 22.2 | Lower Ki (Higher Potency) |
| Benzamidine | Thrombin | ~220 | Lower Ki (Higher Potency) |
| Benzamidine | Plasmin | ~350 | Lower Ki (Higher Potency) |
Data for benzamidine sourced from various publications. The predicted trend is based on the increased hydrophobicity from the dimethyl substitution.
Experimental Protocols
To determine the inhibition constants of this compound, a standard enzyme inhibition assay using a chromogenic substrate can be employed.
Determination of Inhibition Constant (Ki) for Trypsin
Objective: To determine the Ki of this compound for bovine trypsin.
Materials:
-
Bovine Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) (chromogenic substrate)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
Prepare a stock solution of L-BAPA in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing varying concentrations of the substrate (L-BAPA) and a fixed concentration of the inhibitor (this compound). A typical experiment would involve at least five substrate concentrations and four inhibitor concentrations (including a no-inhibitor control).
-
For each well, add the appropriate volumes of Tris-HCl buffer, inhibitor solution, and substrate solution.
-
-
Enzyme Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed amount of trypsin to each well.
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the rate of p-nitroaniline production by monitoring the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) for each substrate and inhibitor concentration.
-
Plot the data using a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration.
-
To determine the Ki, a Lineweaver-Burk plot (1/V vs. 1/[S]) is commonly used. For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km (Kmapp) at different inhibitor concentrations using the following equation: Kmapp = Km (1 + [I]/Ki) where [I] is the inhibitor concentration.
-
Figure 2: Experimental workflow for determining the Ki.
Structure-Activity Relationship
The inhibitory activity of benzamidine derivatives is governed by the physicochemical properties of the substituents on the benzene ring.
Figure 3: Logic of structure to inhibitory function.
Conclusion
This compound is a competitive inhibitor of serine proteases, acting by mimicking the natural substrates of these enzymes. The addition of two methyl groups to the benzamidine scaffold is predicted to enhance its inhibitory potency due to increased hydrophobic interactions within the enzyme's active site. The experimental protocols provided herein offer a robust framework for the quantitative characterization of this and other substituted benzamidine inhibitors, which are valuable tools in biochemical research and early-stage drug discovery.
References
3,4-Dimethyl-benzamidine Hydrochloride: An In-depth Technical Guide to its Role as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-benzamidine hydrochloride is a synthetic small molecule that belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of serine proteases. Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. The dysregulation of serine protease activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound as a serine protease inhibitor, including its mechanism of action, target enzymes, quantitative inhibitory data for related compounds, and detailed experimental protocols for its characterization.
Mechanism of Action and Structure-Activity Relationship
Benzamidine and its derivatives, including this compound, function as competitive inhibitors of serine proteases. Their mechanism of action relies on the structural mimicry of the guanidinium group of arginine, a common substrate residue for many serine proteases like trypsin, thrombin, and plasmin. The positively charged amidinium group of the benzamidine moiety forms strong ionic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes. This binding event occludes the active site and prevents the binding and subsequent cleavage of the natural substrate.
The substituents on the benzene ring of benzamidine derivatives significantly influence their inhibitory potency and selectivity. A study on a series of substituted benzamidines revealed key structure-activity relationships:
-
Hydrophobicity: The interaction of inhibitors with thrombin was found to be primarily influenced by the hydrophobicity of the substituent. The addition of methyl groups, such as in the 3,4-dimethyl configuration, increases the hydrophobicity of the molecule, which can lead to enhanced binding affinity for proteases with hydrophobic pockets adjacent to the primary specificity site.[1][2]
-
Electronic Effects and Hydrophobicity: For plasmin and complement C1s, the binding of benzamidine inhibitors is affected by a combination of electron-donating properties of the substituent and its hydrophobicity.[1]
-
Complex Interactions: The interaction with trypsin is more complex and is dependent on factors such as molar refractivity and molecular weight of the substituents.[1]
Therefore, the 3,4-dimethyl substitution on the benzamidine scaffold is expected to modulate its inhibitory profile compared to the unsubstituted parent compound, likely enhancing its affinity for certain proteases through increased hydrophobic interactions.
Target Serine Proteases
Benzamidine derivatives are known to inhibit a range of trypsin-like serine proteases. The primary targets include:
-
Trypsin: A key digestive enzyme produced in the pancreas that plays a vital role in protein digestion. It is also involved in various cellular signaling processes.
-
Thrombin: A central enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[3]
-
Plasmin: The main enzyme of the fibrinolytic system, responsible for the breakdown of fibrin clots.[4]
-
Complement C1s: A serine protease involved in the classical pathway of the complement system, a part of the innate immune system.[1]
Quantitative Inhibition Data
| Serine Protease | Inhibition Constant (Kᵢ) (µM) |
| Trypsin | 19[5], 35[6] |
| Plasmin | 350[6] |
| Thrombin | 220[6] |
| Human Tissue Kallikrein (hK1) | 1098[7] |
Note: The Kᵢ values can vary depending on the experimental conditions (e.g., pH, temperature, substrate concentration). Based on the structure-activity relationship studies, the addition of the 3,4-dimethyl groups is anticipated to alter these inhibitory constants, potentially leading to increased potency against certain proteases due to enhanced hydrophobic interactions.[1]
Signaling Pathway Involvement
Serine proteases, particularly thrombin and trypsin, are not only involved in enzymatic cascades but also act as signaling molecules by activating a specific family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). The activation mechanism involves the proteolytic cleavage of the N-terminal extracellular domain of the PAR, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates intracellular signaling cascades that can lead to various cellular responses, including platelet aggregation, cell proliferation, and inflammation.
Experimental Protocols
The following are detailed methodologies for determining the inhibition constant (Kᵢ) of a competitive inhibitor like this compound against a target serine protease.
General Experimental Workflow
Protocol for Kᵢ Determination using a Chromogenic Substrate
This protocol is suitable for serine proteases for which a specific chromogenic substrate is available (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
Materials:
-
Purified serine protease (e.g., Trypsin)
-
This compound
-
Chromogenic substrate (e.g., BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a stock solution of this compound in assay buffer or an appropriate solvent (e.g., DMSO), followed by dilution in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentrations in assay buffer. It is recommended to use a range of substrate concentrations around the Michaelis constant (Kₘ).
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of assay buffer to each well.
-
Add varying concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.
-
Add a fixed amount of the serine protease to all wells to start the pre-incubation.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance over time (kinetic read) at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor and substrate concentration.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
To determine the mode of inhibition and calculate Kᵢ, create Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) or Dixon plots (1/V₀ vs. [Inhibitor]). For competitive inhibition, the Lineweaver-Burk plots will show a series of lines with different slopes intersecting at the y-axis.
-
The Kᵢ can be calculated from the apparent Kₘ values obtained at different inhibitor concentrations using the following equation for competitive inhibition: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) where Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
-
Alternatively, if the IC₅₀ is determined at a known substrate concentration [S], the Kᵢ can be calculated using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Protocol for Kᵢ Determination using a Fluorogenic Substrate
This protocol offers higher sensitivity and is suitable for a wide range of serine proteases using commercially available fluorogenic substrates (e.g., Boc-VPR-AMC for thrombin).
Materials:
-
Purified serine protease (e.g., Thrombin)
-
This compound
-
Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 360-380 nm, Em: 440-460 nm for AMC release)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, inhibitor, and fluorogenic substrate as described in the chromogenic assay protocol. Ensure all dilutions are made in the appropriate assay buffer.
-
-
Assay Setup:
-
In a black 96-well microplate, add assay buffer, varying concentrations of this compound, and a fixed amount of the serine protease.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at a constant temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the increase in fluorescence intensity over time in a kinetic mode.
-
-
Data Analysis:
-
The data analysis follows the same principles as the chromogenic assay. Calculate initial reaction velocities from the fluorescence kinetic data and use Michaelis-Menten, Lineweaver-Burk, or Dixon plots to determine the Kᵢ value. The Cheng-Prusoff equation can also be applied if the IC₅₀ is determined.
-
Conclusion
This compound is a valuable tool for researchers studying the function and regulation of serine proteases. As a competitive inhibitor, its efficacy is influenced by the hydrophobic and electronic properties conferred by the dimethyl substitution on the benzamidine scaffold. While specific quantitative inhibitory data for this particular derivative is limited, the provided protocols offer a robust framework for its characterization. The ability of this compound to modulate the activity of key enzymes in coagulation, fibrinolysis, and inflammation underscores its utility in dissecting complex biological pathways and as a potential starting point for the development of more potent and selective therapeutic agents.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3,4-Dimethyl-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dimethyl-benzamidine hydrochloride, a versatile compound with significant applications in biochemical research and pharmaceutical development. As a potent inhibitor of serine proteases, its unique structure is leveraged in the development of enzyme inhibitors and other bioactive molecules.[1] Understanding its solubility and stability is paramount for its effective use in laboratory settings and drug discovery pipelines.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 112072-09-0 | Chem-Impex |
| Molecular Formula | C₉H₁₃ClN₂ | Chem-Impex |
| Molecular Weight | 184.67 g/mol | Chem-Impex |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Melting Point | 189-193 °C | Chem-Impex |
| Storage Conditions | Store at 0-8 °C | Chem-Impex |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented. However, it is described as having good solubility in aqueous solutions, which enhances its usability in laboratory experiments.[1] For reference and as a starting point for experimental design, the solubility of the parent compound, benzamidine hydrochloride, is provided in the table below. It is a competitive serine protease inhibitor used in stable complexes to block the active sites of enzymes like trypsin, chymotrypsin, kallikrein, and plasmin.[2]
| Solvent | Solubility (Benzamidine Hydrochloride) |
| Water | Soluble, reported as >50 mg/mL (may require gentle heating)[3] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[4][5] |
| Ethanol | ~10 mg/mL[4][5] |
| Dimethylformamide (DMF) | ~25 mg/mL[4][5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL[4][5] |
It is recommended that aqueous solutions of benzamidine hydrochloride are not stored for more than one day.[4][5]
Stability Profile and Degradation Pathways
The stability of this compound in aqueous solutions is noted as a key feature for its use in research.[1] However, detailed stability studies under various stress conditions have not been specifically reported for this derivative.
Benzamidine and its derivatives are known to be susceptible to hydrolytic degradation, particularly in weakly basic aqueous solutions, yielding the corresponding amide.[6] The rate of this hydrolysis is pH-dependent, increasing with higher pH.[6] For unsubstituted benzamidinium, the half-life at pH 9 is approximately 300 days, which decreases to 6 days at pH 11 and 15 hours at pH 13.[6]
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[7][8][9] These studies typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light.[7][10]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on established methodologies for pharmaceutical compounds.
Solubility Determination Protocol
This protocol outlines a method to determine the equilibrium solubility of this compound in various solvents.
-
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, PBS)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC with UV detector or a validated spectrophotometric method
-
Calibrated pH meter
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Repeat the experiment in triplicate for each solvent and temperature.
-
Stability Testing Protocol (Forced Degradation)
This protocol describes the conditions for forced degradation studies to assess the stability of this compound and identify potential degradation products.
-
Materials and Equipment:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., D65/ID65 emission standard or a combination of cool white and near UV lamps)[11][12][13][14]
-
HPLC with a photodiode array (PDA) detector or LC-MS for peak purity analysis and identification of degradation products.
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and keep at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12][15] A dark control should be maintained to separate light-induced degradation from thermal degradation.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.
-
Visualizations
The following diagrams illustrate key concepts related to the experimental workflow and the compound's mechanism of action.
As a serine protease inhibitor, this compound is expected to play a role in biological pathways regulated by these enzymes, such as the coagulation cascade.[16][17][18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. PR1MA Benzamidine Hydrochloride | PR1MA | MIDSCI [midsci.com]
- 3. Benzamidine 99 1670-14-0 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ikev.org [ikev.org]
- 14. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 15. iagim.org [iagim.org]
- 16. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Role of the blood coagulation cascade in hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dimethyl-benzamidine hydrochloride (CAS 112072-09-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 3,4-Dimethyl-benzamidine hydrochloride (CAS No. 112072-09-0). This compound is a potent inhibitor of serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes, including cancer. This document details its physicochemical properties, a plausible synthesis protocol, and methodologies for evaluating its biological activity. Furthermore, it explores the potential impact of benzamidine derivatives on cancer cell signaling pathways, providing a foundation for future research and drug development endeavors.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its chemical structure and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 112072-09-0 |
| IUPAC Name | 3,4-dimethylbenzenecarboximidamide;hydrochloride |
| Synonyms | 3,4-Dimethyl-benzamidine HCl |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=N)N)C.Cl |
| InChI Key | DPDIFHFFPSBNLT-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 189-193 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C, Inert atmosphere | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved via the Pinner reaction, a well-established method for converting nitriles to amidines.[2][3][4][5] The following is a detailed experimental protocol for its preparation from 3,4-dimethylbenzonitrile.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Methodology
Materials:
-
3,4-Dimethylbenzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Ammonia (gas or saturated solution in ethanol)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
Step 1: Formation of Ethyl 3,4-dimethylbenzenecarboximidate hydrochloride (Pinner Salt)
-
Dissolve 3,4-dimethylbenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the solution to 0°C using an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5°C. Continue the gas addition until the solution is saturated and a precipitate of the imidate hydrochloride may form.
-
Seal the flask and stir the reaction mixture at 0°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Conversion to this compound
-
After the formation of the Pinner salt is complete, cool the reaction mixture again to 0°C.
-
Slowly add a saturated solution of ammonia in ethanol (2-3 equivalents) to the stirred reaction mixture. Alternatively, bubble anhydrous ammonia gas through the solution. This step is also exothermic and should be performed with caution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6-12 hours.
Step 3: Isolation and Purification
-
The product, this compound, will precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified product under vacuum to yield this compound as a crystalline solid.
Biological Activity: Serine Protease Inhibition
This compound is a competitive inhibitor of serine proteases.[1] The amidine group mimics the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of many serine proteases.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol describes a general method to determine the inhibitory potency (IC₅₀) of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
This compound (test inhibitor)
-
Trypsin (or other target serine protease)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of trypsin in the assay buffer.
-
Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the assay buffer.
-
Add varying concentrations of the test inhibitor (this compound) to the wells. Include a control well with no inhibitor.
-
Add a fixed amount of the trypsin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the BAPNA solution to all wells.
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Quantitative Data for Benzamidine Analogs
Table 3: Inhibitory Constants (Kᵢ) of Substituted Benzamidines against Serine Proteases
| Substituent | Trypsin (Kᵢ, µM) | Thrombin (Kᵢ, µM) | Plasmin (Kᵢ, µM) |
| H (Benzamidine) | 18.5 | 6.5 | 350 |
| 4-Methyl | 16.0 | 4.0 | 200 |
| 4-Ethyl | 12.0 | 2.5 | 150 |
| 4-Isopropyl | 8.0 | 1.5 | 100 |
| 4-tert-Butyl | 6.0 | 1.0 | 80 |
| 3-Methyl | 25.0 | 8.0 | 450 |
Data is illustrative and compiled from various sources on benzamidine derivatives to show general trends.
Potential Role in Cancer Cell Signaling
Recent research has highlighted the potential of benzamidine derivatives in cancer therapy.[1][9] Their ability to inhibit serine proteases, which are often dysregulated in cancer, and to modulate key signaling pathways makes them attractive candidates for drug development. While the specific effects of this compound on cancer cell signaling have not been extensively studied, related compounds have been shown to impact critical pathways involved in cell growth, proliferation, and drug resistance.
A tetra-benzamidine derivative, TAPP-Br, has been shown to inhibit the growth of human colon carcinoma cells.[10] This compound was found to decrease the expression of the nuclear oncogenes c-MYC, c-FOS, and c-JUN.[10] Furthermore, it suppressed the mRNA expression of epidermal growth factor receptor (EGFR) and transforming growth factor-β (TGF-β).[10] Another novel benzamide derivative has been reported to inhibit the ABCG2 transporter, a protein associated with multidrug resistance in cancer.[11][12]
Hypothesized Signaling Pathway Modulation
Based on the activity of related benzamidine derivatives, this compound could potentially modulate signaling pathways crucial for cancer progression. The following diagram illustrates a hypothesized mechanism of action.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
This compound is a well-defined chemical entity with significant potential as a serine protease inhibitor. This guide provides the foundational technical information required for its synthesis, biological evaluation, and exploration of its anticancer properties. The presented protocols and data on related compounds offer a strong starting point for researchers in academia and the pharmaceutical industry to further investigate the therapeutic potential of this and other benzamidine derivatives. Future studies should focus on elucidating the specific serine proteases targeted by this compound, determining its precise IC₅₀ values, and validating its effects on the cancer-related signaling pathways discussed herein.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter [mdpi.com]
- 12. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3,4-Dimethyl-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the core physicochemical properties of 3,4-Dimethyl-benzamidine hydrochloride, a compound of interest in biochemical research and pharmaceutical development.
Core Molecular Data
The fundamental molecular characteristics of this compound have been determined and are summarized below. These values are critical for a range of applications, from stoichiometric calculations in synthetic chemistry to concentration determinations in bioassays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂ | [1] |
| Molecular Weight | 184.67 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 112072-09-0 | [1] |
Note: The molecular weight and formula correspond to the hydrochloride salt form of the compound.
Experimental Protocols
The determination of the molecular weight and formula of a chemical entity like this compound is standard practice in chemical synthesis and analysis. While specific experimental documentation for this compound is not publicly detailed, the methodologies would involve established analytical techniques:
-
Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of the ionized molecule, providing a highly accurate molecular weight. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and thus the molecular formula.
-
Elemental Analysis: This method provides the percentage composition of the constituent elements (Carbon, Hydrogen, Nitrogen, Chlorine) in the compound. The results are used to empirically derive the chemical formula, which is then confirmed by mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the molecular structure, confirming the arrangement of atoms and the presence of the 3,4-dimethylphenyl and amidinium moieties, thereby validating the identity of the compound corresponding to the determined formula and weight.
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (formula), and its resulting mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical hierarchy.
References
An In-depth Technical Guide to Understanding the Binding Affinity of 3,4-Dimethyl-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3,4-Dimethyl-benzamidine Hydrochloride
This compound is a synthetic compound recognized for its potential as a serine protease inhibitor.[1] Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including blood coagulation, digestion, and immunity. Their dysregulation is implicated in numerous diseases, making them important targets for therapeutic intervention. Benzamidine and its derivatives are known to act as competitive inhibitors of serine proteases by binding to the active site of the enzyme.[2][3][4] The 3,4-dimethyl substitution on the benzamidine scaffold is anticipated to modulate its binding affinity and selectivity towards different serine proteases.
Binding Affinity of Benzamidine Derivatives
While specific binding affinity constants (Kᵢ, Kₔ, IC₅₀) for this compound are not available in the reviewed literature, data for the parent compound, benzamidine, and other derivatives provide valuable insights into the expected range of potency. The inhibitory constants (Kᵢ) for benzamidine against several key serine proteases are summarized in the table below. It is important to note that substitutions on the benzene ring can significantly influence the binding affinity.[5]
| Compound | Target Protease | Inhibition Constant (Kᵢ) |
| Benzamidine | Trypsin | 19 µM[2], 21 µM[6], 35 µM[7][8][9] |
| Benzamidine | Thrombin | 220 µM[7][8][9], 320 µM[6] |
| Benzamidine | Plasmin | 350 µM[7][8][9] |
| Benzamidine | Tryptase | 20 µM[6] |
| Benzamidine | uPA | 97 µM[6] |
| Benzamidine | Factor Xa | 110 µM[6] |
| Benzamidine | tPA | 750 µM[6] |
Experimental Protocols for Determining Binding Affinity
The following sections detail standard methodologies for the quantitative determination of binding affinity between a small molecule inhibitor, such as this compound, and a target serine protease.
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[10][11]
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., a serine protease) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[10][12]
Detailed Protocol:
-
Sample Preparation:
-
Express and purify the target serine protease to a high degree of purity.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the experimental buffer.
-
Dialyze both the protein and the ligand solution against the same buffer to minimize heat of dilution effects. A typical buffer would be a phosphate or Tris buffer at a physiological pH, containing salt (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (typically 20-200 µM).
-
Load the ligand solution into the injection syringe (typically 10-20 fold higher concentration than the protein).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine Kₔ, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS, where Kₐ = 1/Kₔ.
-
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a serine protease) immobilized on a sensor surface in real-time.[13][14]
Principle: The ligand is immobilized on a sensor chip. When the analyte flows over the surface, binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The binding kinetics (association rate constant, kₐ; dissociation rate constant, kₔ) and the equilibrium dissociation constant (Kₔ = kₔ/kₐ) can be determined.[14]
Detailed Protocol:
-
Sample Preparation:
-
Prepare highly purified protein (ligand) and small molecule (analyte).
-
Prepare a running buffer that is compatible with both molecules and the SPR system (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Prepare a stock solution of the analyte in 100% DMSO and dilute it serially in the running buffer. The final DMSO concentration should be kept constant across all analyte concentrations and ideally below 1%.
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of analyte concentrations over the ligand-immobilized surface and a reference surface (for subtracting bulk refractive index changes).
-
Monitor the association phase during analyte injection and the dissociation phase during buffer flow.
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the association (kₐ) and dissociation (kₔ) rate constants.
-
Calculate the equilibrium dissociation constant (Kₔ) from the ratio of the rate constants (Kₔ = kₔ/kₐ). Alternatively, Kₔ can be determined from a steady-state affinity analysis by plotting the response at equilibrium against the analyte concentration.
-
Visualizations
Caption: Generalized workflow for determining binding affinity.
Caption: Mechanism of competitive serine protease inhibition.
Conclusion
This compound is a promising candidate for the inhibition of serine proteases. While direct binding affinity data for this specific compound remains to be published, the information available for related benzamidine derivatives suggests it will act as a competitive inhibitor with micromolar affinity. The experimental protocols for ITC and SPR detailed in this guide provide a robust framework for the precise determination of its binding kinetics and thermodynamics. Such studies are essential for elucidating its mechanism of action and for the rational design of more potent and selective therapeutic agents targeting serine proteases. Researchers are encouraged to employ these methodologies to characterize the binding profile of this compound against a panel of relevant serine proteases to fully understand its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Benzamidine HCl [dcchemicals.com]
- 9. Benzamidine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. benchchem.com [benchchem.com]
- 12. Khan Academy [khanacademy.org]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Spectroscopic Analysis of 3,4-Dimethyl-benzamidine Hydrochloride: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethyl-benzamidine hydrochloride is a significant compound in biochemical research, notably as an inhibitor of serine proteases.[1] Its application in pharmaceutical development and as a reagent in organic synthesis necessitates a thorough understanding of its structural and chemical properties. Spectroscopic analysis is paramount for the unambiguous identification and characterization of this molecule. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, offering a framework for the analysis of this and similar compounds.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing amidinium group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (position 2) | 7.6 - 7.8 | Singlet | 1H |
| Aromatic CH (position 5) | 7.3 - 7.5 | Doublet | 1H |
| Aromatic CH (position 6) | 7.2 - 7.4 | Doublet | 1H |
| NH₂ | 8.5 - 9.5 | Broad Singlet | 2H |
| NH | 9.0 - 10.0 | Broad Singlet | 1H |
| CH₃ (position 3) | 2.2 - 2.4 | Singlet | 3H |
| CH₃ (position 4) | 2.2 - 2.4 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbons, and the amidinium carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (amidine) | 165 - 170 |
| Aromatic C (position 1) | 130 - 135 |
| Aromatic C (position 2) | 128 - 132 |
| Aromatic C (position 3) | 138 - 142 |
| Aromatic C (position 4) | 140 - 145 |
| Aromatic C (position 5) | 125 - 130 |
| Aromatic C (position 6) | 120 - 125 |
| CH₃ (position 3) | 19 - 22 |
| CH₃ (position 4) | 19 - 22 |
Predicted Infrared (IR) Spectral Data
The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amidinium) | 3300 - 3100 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (methyl) | 2980 - 2850 | Medium |
| C=N stretch (amidinium) | 1680 - 1640 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| N-H bend (amidinium) | 1620 - 1550 | Medium |
| C-H bend (methyl) | 1465 - 1375 | Medium |
Predicted Mass Spectrometry Data
In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to the free base (after loss of HCl). The fragmentation pattern will be indicative of the structure.
| Ion | Predicted m/z | Description |
| [M-HCl]⁺ | 148.1000 | Molecular ion of the free base (C₉H₁₂N₂) |
| [M-HCl-NH₃]⁺ | 131.0735 | Loss of ammonia from the molecular ion |
| [C₈H₉]⁺ | 105.0704 | Xylyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR setup.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Calibrate the instrument using a known standard.
-
-
Spectrum Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of the free base for collision-induced dissociation (CID).
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
-
Determine the elemental composition of the ions from the accurate mass measurements.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive theoretical framework for the spectroscopic analysis of this compound. While experimental data is currently scarce in the public domain, the predicted spectral data and detailed experimental protocols herein offer a valuable resource for researchers working with this compound. The provided workflow and methodologies are applicable not only to the title compound but also to a wide range of similar small molecules, serving as a practical guide for their characterization and quality control in research and development settings.
References
Theoretical Binding Mode of 3,4-Dimethyl-benzamidine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical binding mode of 3,4-Dimethyl-benzamidine hydrochloride, a potent inhibitor of serine proteases. Due to the limited availability of direct experimental data for this specific derivative, this document extrapolates from the well-characterized interactions of the parent compound, benzamidine, with trypsin, a model serine protease. The guide details the key molecular interactions, structure-activity relationships, and a representative experimental protocol for assessing inhibitory activity. Visualizations of the binding hypothesis and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action at a molecular level.
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in a variety of diseases, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are a well-established class of competitive inhibitors of serine proteases. This compound, with its substituted phenyl ring, is of interest for its potential to exhibit altered potency and selectivity compared to the parent compound. This guide explores its theoretical binding mode to provide a rational basis for its application in research and drug discovery.
Theoretical Binding Mode of Benzamidine Derivatives with Trypsin
The binding of benzamidine derivatives to serine proteases is primarily driven by the interaction of the positively charged amidinium group with the enzyme's S1 specificity pocket. In trypsin, this pocket is characterized by the presence of an aspartic acid residue (Asp189) at its base, which forms a strong salt bridge with the inhibitor's amidinium group.
The binding of the parent compound, benzamidine, to trypsin has been extensively studied and elucidated through X-ray crystallography. These studies reveal the following key interactions:
-
Primary Interaction: The positively charged amidinium group of benzamidine forms a strong, charge-assisted hydrogen bond with the carboxylate side chain of Asp189 in the S1 pocket. This interaction is the primary determinant of binding affinity and specificity for trypsin-like serine proteases that have an acidic residue at this position.
-
Hydrophobic Interactions: The phenyl ring of benzamidine is positioned within the S1 pocket, making hydrophobic contacts with the side chains of surrounding residues, such as Tyr218, Trp215, and the disulfide bridge between Cys191 and Cys220.
-
Hydrogen Bonding: In addition to the salt bridge, the amidinium group can also form hydrogen bonds with the backbone carbonyl oxygens of Gly219 and Ser190.
Inferred Binding Mode of 3,4-Dimethyl-benzamidine
In the absence of a crystal structure for the 3,4-dimethyl derivative, its binding mode can be inferred from the structure of the parent compound in complex with trypsin. The core interactions of the amidinium group with the S1 pocket are expected to be conserved. The addition of the two methyl groups at the 3 and 4 positions of the phenyl ring will likely modulate the binding affinity through steric and hydrophobic effects.
-
Potential for Enhanced Hydrophobic Interactions: The methyl groups can potentially engage in additional van der Waals interactions with the hydrophobic residues lining the S1 pocket, which could lead to an increase in binding affinity.
-
Steric Considerations: The positioning of the methyl groups is crucial. Depending on the precise geometry of the S1 pocket of a given serine protease, the methyl groups could either fit snugly and enhance binding or introduce steric clashes that would be energetically unfavorable, thus reducing affinity. The 3,4-disubstitution pattern places these groups on one side of the phenyl ring, which may influence its orientation within the binding site.
Quantitative Data
| Serine Protease | Organism | Ki (µM) |
| Trypsin | Bovine | 18.4 |
| Thrombin | Human | 220 |
| Plasmin | Human | 350 |
| Factor Xa | Human | 110 |
| Tryptase | Human | 20 |
| uPA (Urokinase-type Plasminogen Activator) | Human | 97 |
| tPA (Tissue-type Plasminogen Activator) | Human | 750 |
Data compiled from various sources. Ki values can vary depending on experimental conditions.
Experimental Protocols
The following is a generalized protocol for determining the inhibition constant (Ki) of a competitive inhibitor, such as this compound, for a serine protease like trypsin using a chromogenic substrate.
Determination of Michaelis-Menten Constant (Km) for the Substrate
-
Prepare Reagents:
-
Trypsin solution (e.g., 1 µM in 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2).
-
Chromogenic substrate stock solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA, at 10 mM in DMSO).
-
Assay buffer (50 mM Tris-HCl, pH 8.2, 20 mM CaCl2).
-
-
Assay Procedure:
-
In a 96-well plate, add increasing concentrations of the chromogenic substrate to the wells.
-
Add a fixed concentration of trypsin to each well to initiate the reaction.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
-
Determination of the Inhibition Constant (Ki)
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of the chromogenic substrate (typically at or below the Km value).
-
Add the different concentrations of the inhibitor to the wells.
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a fixed concentration of trypsin.
-
Monitor the reaction rate as described above.
-
-
Data Analysis:
-
Calculate the reaction velocities in the presence of the inhibitor (Vi).
-
Plot the reaction velocity against the inhibitor concentration.
-
The Ki can be determined using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where IC50 is the inhibitor concentration that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis-Menten constant of the substrate.
-
Visualizations
Theoretical Binding Mode Diagram
Caption: Inferred interactions of 3,4-Dimethyl-benzamidine with key residues in the S1 pocket of trypsin.
Experimental Workflow for Ki Determination
Caption: A stepwise workflow for the experimental determination of the Ki value for a competitive inhibitor.
Conclusion
While direct experimental evidence for the binding mode of this compound is currently lacking, a robust theoretical model can be constructed based on the extensive knowledge of the interactions of the parent benzamidine with serine proteases like trypsin. The key interaction is the salt bridge between the amidinium group and the conserved aspartate in the S1 pocket. The 3,4-dimethyl substitution is predicted to modulate binding affinity through additional hydrophobic interactions, the extent of which will be dependent on the specific topology of the target protease's S1 pocket. The provided experimental protocol offers a standard method for empirically determining the inhibitory potency of this and related compounds, which is essential for its further development and application in biochemical and pharmaceutical research. Further computational studies, such as molecular docking and molecular dynamics simulations, as well as experimental validation through X-ray crystallography and quantitative binding assays, are warranted to definitively elucidate the binding mode of this compound.
Methodological & Application
Application Notes and Protocols: 3,4-Dimethyl-benzamidine hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-benzamidine hydrochloride is a synthetic small molecule and a derivative of benzamidine. Benzamidines are a well-established class of compounds known for their ability to act as competitive inhibitors of serine proteases.[1][2][3] These enzymes play crucial roles in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and viral replication, making them attractive targets for drug discovery. The 3,4-dimethyl substitution on the benzene ring is expected to modulate the inhibitory activity and selectivity of the compound compared to the parent benzamidine molecule, primarily through influencing hydrophobic interactions within the enzyme's active site.[1][4]
This document provides detailed application notes and experimental protocols for the potential use of this compound in drug discovery, focusing on its role as a serine protease inhibitor and its potential applications in anticancer and antiviral research. While specific quantitative data for this particular derivative is not extensively available in public literature, the provided information is based on the known activities of closely related benzamidine compounds and established experimental methodologies.
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃ClN₂ | J&W Pharmlab |
| Molecular Weight | 184.67 g/mol | J&W Pharmlab |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Soluble in water and lower alcohols | General knowledge |
Protocol for Synthesis of this compound (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of a structurally related compound, 4-(2-Hydroxyethoxy)-3,5-dimethylbenzamidine hydrochloride.
Materials:
-
3,4-Dimethylbenzonitrile
-
Methyl t-butyl ether (MTBE)
-
Methanol (MeOH)
-
Hydrogen chloride (gas)
-
Ammonia (solution in ethanol, ~8%)
-
Anhydrous Calcium Chloride
Procedure:
-
Dissolve 3,4-Dimethylbenzonitrile in a mixture of MTBE and MeOH in a reaction flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble hydrogen chloride gas through the solution for approximately 2 hours while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 8 hours.
-
Isolate the intermediate imino ether hydrochloride salt by filtration.
-
Add the isolated intermediate to a solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate under vacuum.
-
Acidify the residue with hydrochloric acid.
-
The crude product can be purified by recrystallization.
Application 1: Serine Protease Inhibition
This compound is anticipated to be a competitive inhibitor of trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues such as arginine and lysine. The dimethyl substitution may enhance binding affinity through hydrophobic interactions in the S1 binding pocket of these enzymes.
Quantitative Data for Benzamidine and Derivatives (for reference)
| Compound | Enzyme | Kᵢ (μM) |
| Benzamidine | Trypsin | 18.5 |
| Benzamidine | Thrombin | 650 |
| Benzamidine | Plasmin | 350 |
| N-substituted Benzamides | Batroxobin | Varies |
Note: Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity. A smaller Kᵢ value indicates a more potent inhibitor.
Experimental Protocol: In Vitro Serine Protease Inhibition Assay (Chromogenic Substrate Method)
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound against a target serine protease (e.g., trypsin, thrombin, plasmin).
Materials:
-
This compound
-
Target serine protease (e.g., bovine trypsin)
-
Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in assay buffer.
-
Perform serial dilutions of the inhibitor stock solution in the microplate to create a range of concentrations.
-
Add the target enzyme to each well containing the inhibitor and a control well (without inhibitor). Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the absorbance of the product (e.g., p-nitroaniline) over time at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Kᵢ value can be determined by performing the assay at different substrate concentrations and analyzing the data using a Dixon plot or by applying the Cheng-Prusoff equation if the inhibition is competitive.
Caption: Workflow for the in vitro serine protease inhibition assay.
Application 2: Anticancer Drug Discovery
Serine proteases are often dysregulated in cancer, contributing to tumor growth, invasion, and metastasis. Inhibitors of these proteases, therefore, have potential as anticancer agents. Furthermore, some benzamidine derivatives have been shown to induce apoptosis in cancer cells through mechanisms that may involve the intrinsic mitochondrial pathway.
Potential Signaling Pathway Involvement
Inhibition of specific serine proteases by this compound could potentially modulate signaling pathways critical for cancer cell survival and proliferation, such as the NF-κB pathway. By inhibiting proteases that are upstream activators of this pathway, the compound could lead to decreased pro-inflammatory and anti-apoptotic gene expression.
Caption: Potential mechanism of anticancer activity via NF-κB pathway inhibition.
Experimental Protocol: Cancer Cell Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., a human colon or breast cancer cell line)
-
Cell culture medium and supplements
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture cancer cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Application 3: Antiviral Drug Discovery
Certain viruses, such as influenza, rely on serine proteases for their replication and propagation. For instance, viral neuraminidase is a key enzyme for the release of new virions from infected cells. Benzamidine derivatives have shown potential as antiviral agents against influenza.
Experimental Protocol: In Vitro Antiviral Assay (Neuraminidase Inhibition Assay)
Objective: To evaluate the inhibitory effect of this compound on influenza virus neuraminidase activity.
Materials:
-
This compound
-
Influenza virus strain
-
Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the microplate.
-
Add a standardized amount of influenza virus to each well.
-
Incubate the plate to allow for inhibitor-enzyme interaction.
-
Add the fluorogenic substrate MUNANA to all wells to start the reaction.
-
Incubate the plate at 37°C.
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (Excitation ~365 nm, Emission ~450 nm).
-
Calculate the IC₅₀ value by plotting the percentage of neuraminidase inhibition against the inhibitor concentration.
Caption: Inhibition of viral release by targeting neuraminidase.
Conclusion
This compound represents a promising starting point for drug discovery efforts targeting serine proteases. The provided protocols offer a framework for evaluating its inhibitory potential against enzymes relevant to cancer and viral diseases. Further studies are warranted to determine the specific inhibitory profile and mechanism of action of this compound, which will be crucial for its development as a potential therapeutic agent. Researchers are encouraged to adapt and optimize these general protocols for their specific targets and experimental systems.
References
- 1. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dimethyl-benzamidine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-benzamidine hydrochloride is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a variety of heterocyclic compounds and a scaffold for the development of enzyme inhibitors. These application notes provide detailed protocols for its use in the synthesis of pyrimidine derivatives and an overview of its role as a serine protease inhibitor.
Application 1: Synthesis of 2-(3,4-Dimethylphenyl)-4,6-dimethylpyrimidine
Benzamidine derivatives are widely used for the synthesis of pyrimidines through condensation reactions with 1,3-dicarbonyl compounds. This protocol details the synthesis of 2-(3,4-dimethylphenyl)-4,6-dimethylpyrimidine from this compound and acetylacetone. Pyrimidine scaffolds are of great interest in drug discovery due to their presence in a wide range of biologically active molecules.[1][2][3]
Experimental Protocol
This protocol is adapted from established methods for the synthesis of 2-aryl-4,6-dimethylpyrimidines.[4]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 54.2 mmol) in absolute ethanol (100 mL).
-
Addition of Base: To this solution, add a solution of sodium ethoxide (21% in ethanol, 25.8 g, 78.0 mmol) to neutralize the hydrochloride and generate the free benzamidine base in situ.
-
Addition of Dicarbonyl Compound: Slowly add acetylacetone (6.0 g, 59.9 mmol) to the reaction mixture with continuous stirring.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add distilled water (100 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(3,4-dimethylphenyl)-4,6-dimethylpyrimidine.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio |
| This compound | 184.67 | 54.2 | 1.0 |
| Acetylacetone | 100.12 | 59.9 | 1.1 |
| Sodium Ethoxide | 68.05 | 78.0 | 1.4 |
Experimental Workflow
Application 2: this compound as a Serine Protease Inhibitor Scaffold
Benzamidine and its derivatives are well-known competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[2][5] The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme, blocking the active site and preventing substrate binding and catalysis.[1][6] The 3,4-dimethyl substitution on the phenyl ring can influence the binding affinity and selectivity of the inhibitor by interacting with hydrophobic regions of the enzyme's binding pocket.
Signaling Pathway: Mechanism of Serine Protease Inhibition
The following diagram illustrates the general mechanism of competitive inhibition of a serine protease by a benzamidine derivative.
This compound is a valuable and versatile intermediate in organic synthesis. It serves as a key building block for the construction of heterocyclic scaffolds, such as pyrimidines, which are of significant interest in medicinal chemistry. Furthermore, its inherent ability to act as a serine protease inhibitor makes it and its derivatives promising candidates for the development of novel therapeutic agents. The protocols and information provided herein are intended to serve as a guide for researchers in exploring the full potential of this compound in their synthetic and drug discovery endeavors.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for Developing Diagnostic Assays with 3,4-Dimethyl-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-benzamidine hydrochloride is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. Its structural resemblance to the side chains of arginine and lysine allows it to bind to the active site of trypsin-like serine proteases, thereby blocking their catalytic activity. This property makes it a valuable tool in the development of diagnostic assays for diseases where the activity of specific proteases is dysregulated. These application notes provide detailed protocols and quantitative data to guide the use of this compound in the development of such diagnostic assays.
Serine proteases play crucial roles in a variety of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of their activity is implicated in numerous pathologies, such as pancreatitis, thrombosis, and cancer. Diagnostic assays that measure the activity of specific proteases can therefore provide valuable information for disease diagnosis, prognosis, and monitoring of treatment efficacy.
Mechanism of Action: Serine Protease Inhibition
This compound acts as a competitive inhibitor of trypsin-like serine proteases. The benzamidine group mimics the guanidinium group of arginine or the protonated amine of lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the S1 pocket of the protease's active site, preventing the binding and cleavage of the natural substrate.
Quantitative Data: Inhibitory Potency
| Enzyme | Inhibitor | Ki (µM) | IC50 (µM) |
| Trypsin | Benzamidine | 18.4 - 19 | ~79 |
| Thrombin | Benzamidine | 220 | Not Reported |
| Plasmin | Benzamidine | 350 | Not Reported |
| Acrosin | Benzamidine | 4 | Not Reported |
Note: IC50 values are dependent on substrate concentration and other assay conditions, while Ki is an intrinsic measure of inhibitor potency.[2] The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation.[2]
Experimental Protocols
General Workflow for a Chromogenic Serine Protease Inhibition Assay
The following diagram outlines the general workflow for developing a diagnostic assay to measure serine protease activity and its inhibition by this compound.
Detailed Protocol: Trypsin Inhibition Assay Using a Chromogenic Substrate
This protocol describes a method for determining the inhibitory effect of this compound on trypsin activity using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
This compound
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl
-
Calcium Chloride (CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0.
-
Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Working Trypsin Solution: Dilute the trypsin stock solution in Assay Buffer to the desired final concentration (e.g., 20 nM). Prepare fresh daily.
-
L-BAPNA Stock Solution (60 mM): Dissolve 130.47 mg of L-BAPNA in 5 mL of DMSO. Store at -20°C, protected from light.
-
Working L-BAPNA Solution: Dilute the L-BAPNA stock solution in Assay Buffer to the desired final concentration (typically at or below the Km for the enzyme). Prepare fresh and protect from light.
-
This compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
Serial Dilutions of Inhibitor: Prepare a series of dilutions of the this compound stock solution in Assay Buffer.
Assay Procedure:
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well microplate.
-
Add 25 µL of the serially diluted this compound solutions to the test wells.
-
Add 25 µL of Assay Buffer containing the same concentration of DMSO as the inhibitor solutions to the control (uninhibited) and blank wells.
-
-
Enzyme Addition:
-
Add 25 µL of the Working Trypsin Solution to the test and control wells.
-
Add 25 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 100 µL of the Working L-BAPNA Solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 25°C.
-
Measure the absorbance at 410 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank from all other rates.
-
Plot the reaction rate (or percent inhibition) as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the assay buffer at the concentrations being tested. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) and consistent across all wells.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration. It is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Enzyme Concentration: The enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course.
-
Control Wells: Appropriate controls, including no enzyme (blank) and no inhibitor (100% activity), are essential for accurate data interpretation.
Conclusion
This compound is a valuable tool for the development of diagnostic assays targeting serine proteases. Its inhibitory activity allows for the quantification of protease levels in biological samples. The protocols and data provided herein serve as a starting point for researchers to design and optimize robust and sensitive diagnostic assays for a variety of clinical and research applications. It is imperative to experimentally validate the performance of this inhibitor in the specific context of the assay being developed.
References
Application Notes and Protocols for 3,4-Dimethyl-benzamidine hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While 3,4-Dimethyl-benzamidine hydrochloride is classified as a serine protease inhibitor, specific data regarding its application in cancer research, including quantitative efficacy, detailed mechanisms of action in cancer cell lines, and specific experimental protocols, are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the established roles of the broader class of benzamidine derivatives and serine protease inhibitors in cancer research. These should serve as a foundational guide for investigating the potential anti-cancer properties of this compound.
Introduction
This compound is a small molecule belonging to the benzamidine class of compounds. Structurally, it possesses a benzamidine moiety, which is a known pharmacophore for the inhibition of serine proteases. Serine proteases are a large family of enzymes that play crucial roles in various physiological and pathological processes, including cancer progression. Dysregulation of serine protease activity is frequently associated with tumor growth, invasion, metastasis, and angiogenesis. Therefore, inhibitors of these proteases, such as benzamidine derivatives, are of significant interest in oncology research and drug development.[1][2] This document provides an overview of the potential applications of this compound in cancer research and generalized protocols for its evaluation.
Mechanism of Action: Targeting Serine Proteases in Cancer
Many serine proteases are overexpressed in the tumor microenvironment and contribute to cancer progression through the degradation of the extracellular matrix (ECM), activation of growth factors, and promotion of cell signaling pathways that drive malignancy. Key cancer-related serine proteases that can be targeted by benzamidine derivatives include:
-
Urokinase-type Plasminogen Activator (uPA): The uPA system is a key player in cancer cell invasion and metastasis.[3][4] uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).
-
Thrombin: Beyond its role in coagulation, thrombin can promote tumor growth, angiogenesis, and metastasis by activating protease-activated receptors (PARs) on cancer cells.[5][6][7]
-
Plasmin: As mentioned, plasmin has a central role in ECM degradation, which is a critical step for cancer cell invasion.[2][8]
By competitively inhibiting the active site of these serine proteases, benzamidine derivatives like this compound can potentially block these downstream effects, thereby reducing tumor cell invasion, migration, and metastasis.
Data Presentation: Representative Inhibitory Activities of Benzamidine Derivatives
| Compound Class | Target Protease | Inhibitory Constant (Ki) / IC50 | Reference |
| Benzamidine | Trypsin | 35 µM (Ki) | [9] |
| Benzamidine | Plasmin | 350 µM (Ki) | [9] |
| Benzamidine | Thrombin | 220 µM (Ki) | [9] |
| p-aminobenzamidine | uPA | Dose-dependent inhibition | [4] |
| Substituted Benzamidines | Thrombin, Plasmin, C1s | Varied, dependent on substitution | [8] |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the investigation of this compound in a cancer research setting.
Protocol 1: In Vitro Serine Protease Inhibition Assay
Objective: To determine the inhibitory activity and kinetics of this compound against a specific cancer-related serine protease (e.g., uPA, Thrombin).
Materials:
-
Purified recombinant human serine protease (e.g., uPA, Thrombin)
-
Chromogenic or fluorogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.5)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO or water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and create a series of dilutions in the assay buffer to achieve a range of final concentrations to be tested.
-
In a 96-well plate, add the assay buffer, the serine protease at a fixed final concentration, and varying concentrations of this compound. Include wells with the enzyme and buffer alone (positive control) and buffer alone (blank).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, DU-145 for prostate cancer)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability reagents (e.g., CellTiter-Glo®)
-
96-well cell culture plate
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-treated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 3: In Vitro Cell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Boyden chambers with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)
-
Cancer cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts of the Boyden chambers with serum-free medium.
-
Harvest and resuspend the cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Wash the inserts and allow them to dry.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
-
Quantify the extent of invasion and compare the different treatment groups to the control.
Visualizations
Below are diagrams illustrating a relevant signaling pathway and a general experimental workflow for the evaluation of a serine protease inhibitor in cancer research.
Caption: uPA/uPAR signaling pathway and point of inhibition.
References
- 1. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. A novel oncotherapy strategy: Direct thrombin inhibitors suppress progression, dissemination and spontaneous metastasis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
preventing degradation of 3,4-Dimethyl-benzamidine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3,4-Dimethyl-benzamidine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for benzamidine compounds in aqueous solutions is hydrolysis.[1] This reaction is particularly prevalent in neutral to basic conditions, where the amidinium group is attacked by water or hydroxide ions, leading to the formation of the corresponding amide, 3,4-dimethylbenzamide. The rate of this hydrolysis is significantly accelerated at higher pH levels.[1][2] Oxidation is another potential degradation pathway, thus it is recommended to use degassed solvents for solution preparation.[3][4]
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare aqueous solutions fresh for each experiment.[3][4] If storage is necessary, prepare stock solutions in anhydrous organic solvents like DMSO, ethanol, or dimethylformamide (DMF), where the compound is more stable.[5] For aqueous solutions, it is advised not to store them for more than one day.[5] For short-term storage of any solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon).[4][6][7]
Q3: What are the signs of degradation in my this compound solution?
A3: Visual signs of degradation are not always apparent. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products (e.g., 3,4-dimethylbenzamide) are clear indicators of degradation.
Q4: Can I use a buffer to stabilize my aqueous solution of this compound?
A4: Yes, using a buffer is recommended. Since hydrolysis is accelerated in basic conditions, maintaining a slightly acidic pH (e.g., pH 4-6) can help to slow down the degradation process.[8] However, the stability in any buffered solution should be experimentally verified for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in an experiment. | Degradation of this compound in the experimental solution. | Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity via HPLC. Ensure the pH of your experimental buffer is slightly acidic and that the temperature is controlled. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | The primary degradation product is likely 3,4-dimethylbenzamide due to hydrolysis. Confirm the identity of the new peak using a reference standard or by mass spectrometry. |
| Precipitation of the compound in a buffered solution. | Poor solubility at the specific pH or buffer concentration. | While this compound has good aqueous solubility, its solubility can be influenced by the buffer components and pH.[9] Try adjusting the pH or using a co-solvent if compatible with your experiment. Always ensure the compound is fully dissolved before use. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of Aqueous Stock Solution
-
Solvent Preparation: Use deionized, degassed water to minimize oxidative degradation.[3][4]
-
Dissolution: Weigh the desired amount of this compound and dissolve it in the degassed water to the target concentration. Gentle warming may be required for higher concentrations.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the solution to a slightly acidic range (pH 4-6) using a suitable buffer system.
-
Storage: If immediate use is not possible, filter-sterilize the solution and aliquot it into sterile, tightly sealed vials. Flush the headspace with an inert gas like nitrogen or argon before capping. Store at -20°C for no longer than one month.[7] For longer-term storage, -80°C is preferable.[10] Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.[3][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 2 hours.[3]
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.[5]
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a suitable analytical method like RP-HPLC with UV detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the main peak and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent System | Storage Temperature | Maximum Recommended Duration | Key Considerations |
| Aqueous Solution (unbuffered) | 2-8°C | < 24 hours[5] | Prone to hydrolysis, especially at neutral or basic pH. |
| Aqueous Solution (buffered, pH 4-6) | 2-8°C | Up to 1 week (validation required) | Acidic pH slows hydrolysis.[8] |
| Aqueous Solution (buffered, pH 4-6) | -20°C | Up to 1 month (validation required)[7] | Aliquot to avoid freeze-thaw cycles. |
| Anhydrous DMSO, Ethanol, DMF | -20°C | Up to 1 month[7] | Protect from moisture. |
| Anhydrous DMSO, Ethanol, DMF | -80°C | Up to 6 months[7] | Protect from moisture. |
Table 2: Example Conditions for a Forced Degradation Study
| Stress Condition | Reagent | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | 5-20%[3] |
| Base Hydrolysis | 1 M NaOH | 60°C | 2 hours | 5-20%[3] |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | 5-20%[5] |
| Thermal | None | 70°C | 48 hours | 5-20% |
| Photolytic | UV/Visible Light | Room Temperature | As per ICH Q1B | 5-20%[5] |
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting flowchart for unstable solutions.
Caption: Workflow for a forced degradation stability study.
References
- 1. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]
- 7. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of 3,4-Dimethyl-benzamidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethyl-benzamidine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Direct experimental data on the specific off-target effects of this compound are limited in publicly available literature. The guidance provided here is based on the known pharmacology of the broader classes of benzamidine derivatives and serine protease inhibitors. Researchers should validate these recommendations for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
This compound is primarily recognized as a competitive inhibitor of serine proteases. The benzamidine moiety mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of many serine proteases that have a substrate preference for arginine residues. This interaction blocks the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Q2: What are the potential, though not definitively documented, off-target effects of this compound?
While specific off-target interactions for this compound are not well-documented, potential off-target effects can be inferred from the broader class of serine protease inhibitors and benzamidine derivatives. These may include:
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Inhibition of other serine proteases: Due to the conserved nature of the active site among serine proteases, this compound may inhibit other proteases beyond the intended target.
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Interaction with other proteins containing a similar binding pocket: The benzamidine group could potentially bind to other proteins that recognize arginine or similar positively charged residues.
-
Compound-specific effects: The dimethyl substitution pattern on the benzene ring may lead to unforeseen interactions with other cellular components.
Q3: How can I assess the selectivity of this compound in my experimental system?
To determine the selectivity of this compound, a selectivity profiling assay is recommended. This involves testing the compound against a panel of related and unrelated enzymes.
Experimental Protocol: Serine Protease Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of serine proteases.
Materials:
-
This compound
-
Target serine protease
-
A panel of other serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin)
-
Fluorogenic or chromogenic substrates specific for each protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)
-
96-well microplates
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a dilution series to test a range of concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of each serine protease and their respective substrates in the assay buffer.
-
Assay Procedure:
-
Add a small volume of the diluted compound to the wells of the microplate.
-
Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each protease by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.
-
Compare the IC50 values to assess the selectivity of this compound.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or cellular phenotype not consistent with target inhibition. | Potential Off-Target Effect: The compound may be interacting with other cellular targets, leading to unintended biological consequences. | 1. Perform a literature search: Look for studies on structurally similar compounds to identify potential off-target families. 2. Conduct a broad-panel screen: Test the compound against a commercially available panel of receptors, kinases, and other enzymes. 3. Use a structurally distinct inhibitor: Compare the experimental results with those obtained using a different inhibitor for the same target to see if the phenotype is consistent. |
| High background signal or assay interference. | Compound-Specific Properties: The compound may possess intrinsic fluorescence or interfere with the assay detection method. | 1. Run a control experiment: Test the compound in the assay in the absence of the enzyme to measure any intrinsic signal. 2. Use an alternative assay format: If interference is suspected, switch to a different detection method (e.g., from fluorescence to absorbance). |
| Inconsistent IC50 values across different experiments. | Experimental Variability: Inconsistent incubation times, temperature fluctuations, or pipetting errors can affect results. | 1. Standardize the protocol: Ensure all experimental parameters are kept consistent. 2. Check compound stability: Verify the stability of the compound in the assay buffer over the course of the experiment. |
Visualizations
minimizing non-specific binding of 3,4-Dimethyl-benzamidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of 3,4-Dimethyl-benzamidine hydrochloride, with a primary focus on minimizing non-specific binding in experimental assays.
Troubleshooting Guide: Minimizing Non-Specific Binding
Non-specific binding (NSB) of this compound can lead to inaccurate measurements of enzyme inhibition, false-positive results, and misinterpretation of experimental data. The following guide provides a systematic approach to identify and mitigate NSB in your experiments.
Initial Assessment of Non-Specific Binding
The first step is to determine the extent of NSB in your specific assay. A common method is to run a control experiment in the absence of the primary target enzyme or by using a denatured form of the enzyme. A high signal in this control group indicates significant non-specific binding.
Systematic Troubleshooting Workflow
This workflow provides a step-by-step approach to diagnose and resolve high non-specific binding.
Caption: A step-by-step workflow for troubleshooting and minimizing non-specific binding.
FAQs: Addressing Specific Issues
Q1: What are the primary causes of non-specific binding for small molecule inhibitors like this compound?
A1: Non-specific binding of small molecules is often driven by several factors:
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Hydrophobic interactions: The molecule may bind to hydrophobic pockets on proteins other than the target or to plastic surfaces of the assay plate.
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Electrostatic interactions: Charged molecules can interact non-specifically with oppositely charged surfaces on proteins or other components of the assay.[1]
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Aggregation: At higher concentrations, small molecules can form aggregates that may bind promiscuously to various proteins.
Q2: How does pH adjustment help in reducing non-specific binding?
A2: The pH of the assay buffer can influence the charge of both the inhibitor and the interacting proteins.[1] By adjusting the pH, you can alter the electrostatic interactions that may contribute to non-specific binding. It is recommended to perform a pH titration to find the optimal pH where specific binding is maximized and non-specific binding is minimized.
Q3: What is the recommended concentration range for additives like BSA and Tween-20?
A3:
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Bovine Serum Albumin (BSA): Typically used as a blocking agent to saturate non-specific binding sites on surfaces. A starting concentration of 0.1 to 1% (w/v) in the assay buffer is recommended.[2]
-
Tween-20 (or other non-ionic surfactants): These agents help to disrupt hydrophobic interactions. A low concentration, typically between 0.005% and 0.05% (v/v), is usually sufficient to reduce non-specific binding without affecting the specific interaction.[1][2]
Q4: What experimental controls are essential for identifying and quantifying non-specific binding?
A4: To accurately assess non-specific binding, several controls are crucial:
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No-enzyme control: All assay components except the target enzyme are included. This measures the binding of the inhibitor to the plate and other proteins.
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Denatured enzyme control: The target enzyme is heat-inactivated or chemically denatured. This helps to differentiate binding to the active site from non-specific interactions with the protein.
-
Competition assay: A known inhibitor with high specificity for the target is used to displace the binding of this compound. A significant reduction in signal indicates that the binding was to the intended target site.
Q5: At what concentration should I start to suspect inhibitor aggregation?
A5: Aggregation is concentration-dependent. While there is no universal threshold, it is more likely to occur at higher concentrations (typically in the micromolar range). If you observe a sudden increase in non-specific binding or a "bell-shaped" dose-response curve, aggregation should be considered. Dynamic light scattering (DLS) can be used to experimentally verify the presence of aggregates.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for benzamidine derivatives. While specific data for this compound is limited in publicly available literature, the data for the parent compound and related analogs can serve as a valuable reference.
Table 1: Inhibition Constants (Ki) of Benzamidine Derivatives against Serine Proteases
| Compound | Trypsin | Thrombin | Plasmin |
| Benzamidine | ~35 µM | ~220 µM | ~350 µM |
| Substituted Benzamidines | Variable | Variable | Variable |
Note: The inhibition constants for substituted benzamidines can vary significantly based on the nature and position of the substituent groups, which can affect hydrophobicity and electronic properties.[3]
Table 2: Recommended Starting Concentrations for Buffer Additives to Minimize NSB
| Additive | Recommended Starting Concentration | Purpose |
| NaCl | 50 - 200 mM | Reduce electrostatic interactions[1] |
| BSA | 0.1 - 1% (w/v) | Block non-specific binding sites[2] |
| Tween-20 | 0.005 - 0.05% (v/v) | Reduce hydrophobic interactions[1][2] |
Experimental Protocols
Protocol 1: General Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target serine protease.
References
improving the selectivity of 3,4-Dimethyl-benzamidine hydrochloride
Technical Support Center: 3,4-Dimethyl-benzamidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Pinner reaction. This two-step process involves the acid-catalyzed reaction of 3,4-dimethylbenzonitrile with an alcohol (commonly ethanol) to form an intermediate ethyl 3,4-dimethylbenzimidate hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield the final product, this compound.[1][2][3]
Q2: What are the critical parameters to control during the Pinner reaction to ensure high selectivity?
A2: To maximize the selectivity for this compound, it is crucial to maintain anhydrous (dry) conditions throughout the reaction.[4] The presence of water can lead to the hydrolysis of the nitrile or the intermediate Pinner salt, forming undesirable byproducts such as 3,4-dimethylbenzamide or ethyl 3,4-dimethylbenzoate.[2] Temperature control is also vital; the formation of the Pinner salt is typically performed at low temperatures (0-5 °C) to prevent the rearrangement of the thermodynamically unstable imino ester salt to the corresponding N-alkyl amide.[2][5]
Q3: My reaction yield is low. What are the potential causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. Incomplete reaction of the starting nitrile may occur if the introduction of hydrogen chloride gas is insufficient or if the reaction time is too short. Another common issue is the loss of product during workup and purification. Ensure that the pH is appropriately controlled during the ammonolysis step and that the recrystallization solvent is carefully selected to minimize the solubility of the product at low temperatures. Inadequate temperature control, leading to the formation of side products, can also significantly reduce the yield of the desired amidine.[2]
Q4: I am observing the formation of a significant amount of 3,4-dimethylbenzamide as a byproduct. How can I prevent this?
A4: The formation of 3,4-dimethylbenzamide is a common side reaction, often resulting from the presence of moisture or elevated temperatures during the Pinner reaction.[2] To mitigate this, ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction to form the Pinner salt should be conducted at low temperatures (e.g., 0-5 °C). If the amide is forming during the ammonolysis step, it could be due to the hydrolysis of the unreacted imidate intermediate.
Q5: What is the best method for purifying crude this compound?
A5: Recrystallization is the most effective and commonly used method for purifying crude this compound.[6][7][] The choice of solvent is critical for successful purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while dissolving impurities at all temperatures or not at all. For benzamidine derivatives, a mixture of a polar solvent like ethanol or methanol with a less polar solvent like ethyl acetate or diethyl ether is often effective. The use of activated carbon during recrystallization can also help to remove colored impurities.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product | Incomplete removal of starting materials or byproducts. | Optimize the recrystallization process. Try a different solvent system or perform a second recrystallization. Use of activated carbon can help remove colored impurities.[9] |
| Co-precipitation of ammonium chloride. | Wash the crude product with a solvent in which this compound is sparingly soluble but ammonium chloride is more soluble, such as cold isopropanol. | |
| Oily Product Instead of Crystals | The compound may be "oiling out" during recrystallization. | Ensure the cooling process is slow and undisturbed. Scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a small crystal of the pure product can also be beneficial. |
| Reaction Fails to Proceed | Inactive starting nitrile or insufficient acid catalyst. | Verify the purity of the 3,4-dimethylbenzonitrile. Ensure that a sufficient amount of anhydrous hydrogen chloride is bubbled through the reaction mixture. |
| Steric hindrance from the methyl groups. | While less of a concern for this substrate, highly substituted nitriles can be less reactive. Increasing the reaction time or using a stronger Lewis acid catalyst could be explored.[10] | |
| Formation of an Ester Byproduct | Presence of water in the reaction mixture. | Rigorously dry all glassware and use anhydrous solvents and reagents. Handle the hygroscopic Pinner salt intermediate quickly in a dry atmosphere.[4] |
Experimental Protocols
Synthesis of this compound via Pinner Reaction
This protocol is a representative example and may require optimization.
Step 1: Formation of Ethyl 3,4-dimethylbenzimidate hydrochloride (Pinner Salt)
-
Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the flask, add 3,4-dimethylbenzonitrile (13.1 g, 0.1 mol) and anhydrous ethanol (6.9 mL, 0.12 mol).
-
Acidification: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. Monitor the weight of the flask to ensure the absorption of approximately 4.0 g (0.11 mol) of HCl.
-
Reaction: Seal the flask and allow it to stand at 4 °C for 48 hours. The Pinner salt will precipitate as a white solid.
Step 2: Ammonolysis to this compound
-
Ammonia Solution: Prepare a solution of ammonia in anhydrous ethanol (e.g., 15-20% w/v).
-
Reaction: Rapidly filter the Pinner salt under a dry atmosphere, and add it portion-wise to the ethanolic ammonia solution at 0 °C with stirring.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Ammonium chloride will precipitate.
-
Workup: Filter the reaction mixture to remove the ammonium chloride. Evaporate the filtrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
-
Solvent Selection: A mixture of ethanol and ethyl acetate is a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Slowly add ethyl acetate to the hot filtrate until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Temperature (Pinner Salt Formation) | 0-5 °C | 20-25 °C | 0-5 °C |
| Reaction Time (Pinner Salt Formation) | 48 hours | 48 hours | 24 hours |
| Solvent for Ammonolysis | Anhydrous Ethanol | Ethanol | Anhydrous Ethanol |
| Approximate Yield (Crude) | 85% | 60% | 70% |
| Purity Before Recrystallization (HPLC) | ~90% | ~75% (with amide impurity) | ~85% |
| Purity After Recrystallization (HPLC) | >98% | >95% | >97% |
Note: These are illustrative values and actual results may vary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. Pinner Reaction [organic-chemistry.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3,4-Dimethyl-benzamidine hydrochloride at different pH and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,4-Dimethyl-benzamidine hydrochloride under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of benzamidine derivatives in aqueous solutions is highly pH-dependent. Hydrolysis is significantly accelerated at higher pH values. For the related compound, unsubstituted benzamidinium chloride, the rate of hydrolysis to benzamide increases dramatically as the pH becomes more alkaline.[1][2][3][4][5] It is expected that this compound will follow a similar trend. Acidic conditions generally provide greater stability against hydrolysis.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the rate of hydrolytic degradation. Studies on related amidine-based compounds show a proportional correlation between the decomposition rate and temperature.[6] While the compound may be relatively stable at room temperature in solution for short periods, long-term storage of solutions, especially at ambient or elevated temperatures, is not recommended. For amidine-based ionic liquids, the formation of the amide degradation product was only observed at more drastic temperatures, such as 105°C.[6]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for benzamidines in aqueous solution is hydrolysis of the amidine group to form the corresponding primary amide. Therefore, the main degradation product of this compound is expected to be 3,4-dimethyl-benzamide. Under forced degradation conditions, other minor degradation products might be observed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency in aqueous stock solutions. | Hydrolysis of the amidine group to the inactive amide. | Prepare fresh solutions daily. If short-term storage is necessary, store at 2-8°C and use within a few days. For longer-term storage, consider preparing aliquots in an anhydrous organic solvent and storing at -20°C or -80°C. Before use, the organic solvent can be evaporated, and the compound reconstituted in the desired aqueous buffer immediately before the experiment. |
| Inconsistent experimental results over time. | Gradual degradation of the compound in solution. | Always use freshly prepared solutions for critical experiments. If using a stock solution over a period, perform a quality control check (e.g., by HPLC) to ensure the integrity of the compound before each use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | The primary degradation product is likely 3,4-dimethyl-benzamide. To confirm, a forced degradation study can be performed to intentionally generate degradation products and identify their retention times. |
Quantitative Stability Data
While specific quantitative stability data for this compound is not available in the cited literature, the following table summarizes the hydrolysis rate of the closely related compound, benzamidinium chloride, at room temperature and different pH values. This data can be used as a general guide to predict the behavior of the dimethyl-substituted analogue.
Table 1: Hydrolysis Rate of Benzamidinium Chloride in Aqueous Buffer at Room Temperature
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 9 | 2.7 x 10⁻⁸ | 300 days |
| 10 | 1.7 x 10⁻⁷ | 47 days |
| 11 | 1.3 x 10⁻⁶ | 6 days |
| 12 | 6.0 x 10⁻⁶ | 32 hours |
| 13 (0.10 M NaOH) | 1.3 x 10⁻⁵ | 15 hours |
| 14 (1.0 M NaOH) | 1.4 x 10⁻⁵ | 14 hours |
Data sourced from studies on unsubstituted benzamidinium chloride and may not be fully representative of this compound.[3]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[7][8][9]
Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, and thermal stress) and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Calibrated pH meter
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate test tubes.
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate test tubes.
-
Incubate at room temperature and a higher temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂ in separate test tubes.
-
Keep the solutions at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
After a defined period, dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Incubate an aliquot of the stock solution in a neutral buffer at an elevated temperature (e.g., 80°C).
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
The method should be able to separate the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If available, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Proposed primary degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Accounting for Reversible Inhibition of Benzamidine in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately accounting for the reversible inhibition of benzamidine in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of benzamidine as a protease inhibitor?
Benzamidine is a reversible and competitive inhibitor of serine proteases.[1][2][3] Its chemical structure mimics the side chain of arginine, allowing it to bind to the active site of trypsin-like enzymes that have a substrate preference for arginine or lysine residues.[1] The positively charged amidino group of benzamidine interacts with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the enzyme, preventing the binding of the natural substrate.
Q2: At what concentration should I use benzamidine in my protease inhibitor cocktail?
For general protease inhibition in cell lysates, a concentration of approximately 1 mM benzamidine is commonly used.[4] However, for inhibiting proteases from specific sources, such as yeast, a concentration range of 0.5 to 4.0 mM may be necessary.[3] The optimal concentration can vary depending on the specific application and the abundance and type of proteases present in the sample.
Q3: How stable is benzamidine in solution?
Benzamidine hydrochloride is sensitive to oxidation, and it is recommended to prepare solutions fresh for each use.[3][4] While some sources suggest that frozen aliquots stored under an inert gas may be stable for a short period, there is insufficient data to guarantee long-term stability.[4] For aqueous solutions, it is not recommended to store them for more than one day.[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month when stored under nitrogen and away from moisture.[6]
Q4: Can I use both benzamidine and PMSF in the same lysis buffer?
Yes, it is common practice to use both benzamidine and PMSF (Phenylmethylsulfonyl fluoride) in a protease inhibitor cocktail. Benzamidine is a reversible competitive inhibitor, while PMSF is an irreversible inhibitor of serine proteases.[3] Using both provides broader and more robust protection against proteolytic degradation, as they have different mechanisms of action.[3]
Troubleshooting Guides
Problem: I am observing incomplete inhibition of proteolysis in my samples.
-
Possible Cause 1: Suboptimal Benzamidine Concentration.
-
Solution: Increase the concentration of benzamidine in your lysis buffer. For particularly high concentrations of proteases, you may need to use a concentration at the higher end of the recommended range (e.g., up to 4 mM for yeast lysates).[3] It is advisable to perform a titration experiment to determine the optimal concentration for your specific sample type and experimental conditions.
-
-
Possible Cause 2: Degradation of Benzamidine.
-
Possible Cause 3: Presence of Non-Serine Proteases.
-
Solution: Benzamidine is specific for serine proteases. If your sample contains other classes of proteases (e.g., cysteine proteases, metalloproteases, or aspartic proteases), benzamidine alone will not be sufficient. Use a comprehensive protease inhibitor cocktail that includes inhibitors for other protease classes, such as E-64 for cysteine proteases and EDTA for metalloproteases.
-
Problem: My protein of interest is precipitating after adding the protease inhibitor cocktail containing benzamidine.
-
Possible Cause 1: High Concentration of Benzamidine.
-
Solution: While a higher concentration of benzamidine can be more effective for inhibition, excessively high concentrations might contribute to protein precipitation in some cases. Try reducing the benzamidine concentration to the lower end of the effective range (e.g., 0.5-1 mM) and observe if the precipitation is reduced.
-
-
Possible Cause 2: Buffer Incompatibility.
-
Solution: Ensure that the buffer composition, including pH and ionic strength, is optimal for your protein's stability. While benzamidine is soluble in aqueous buffers, extreme pH values or the presence of other compounds could indirectly affect the solubility of your target protein.
-
Problem: I am seeing inconsistent results in my enzyme kinetics experiments with benzamidine.
-
Possible Cause 1: Inaccurate Pipetting or Dilutions.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of benzamidine. Small errors in concentration can lead to significant variations in inhibition data.
-
-
Possible Cause 2: Reversible Nature of Inhibition.
-
Solution: As a reversible inhibitor, the effect of benzamidine is dependent on its concentration at all times.[3] If your experimental protocol involves dilution steps (e.g., during affinity chromatography), the concentration of benzamidine will decrease, potentially leading to a loss of inhibition. It is crucial to maintain an effective concentration of benzamidine throughout the entire purification or assay process.[3]
-
-
Possible Cause 3: Interference with Protein Quantification Assays.
-
Solution: Be aware that components of your lysis buffer, including protease inhibitors, can interfere with common protein quantification assays. While there is no specific evidence of benzamidine interfering with the Bradford or BCA assays, other components of inhibitor cocktails can.[7][8][9] It is good practice to either use a protein assay method that is compatible with your buffer components or to remove interfering substances before quantification.
-
Quantitative Data Summary
The inhibitory constant (Kᵢ) is a measure of the potency of an inhibitor. A smaller Kᵢ value indicates a more potent inhibitor. The Kᵢ values for benzamidine can vary depending on the specific enzyme, substrate, and experimental conditions.
| Enzyme | Substrate | Kᵢ (µM) | Reference(s) |
| Trypsin | N/A | 35 | [10] |
| Trypsin | N/A | 21 | [6] |
| Trypsin | BAEE | 43 | [11] |
| Plasmin | N/A | 350 | [10] |
| Thrombin | N/A | 220 | [10] |
| Thrombin | N/A | 320 | [6] |
| Tryptase | N/A | 20 | [6] |
| uPA | N/A | 97 | [6] |
| Factor Xa | N/A | 110 | [6] |
| tPA | N/A | 750 | [6] |
N/A: Not available in the cited source. BAEE: Nα-Benzoyl-L-arginine ethyl ester
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Kᵢ) of Benzamidine for Trypsin
This protocol outlines the determination of the Kᵢ of benzamidine for trypsin using a colorimetric assay with the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
Bovine Trypsin
-
Benzamidine hydrochloride
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 253 nm
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.
-
Prepare a concentrated stock solution of benzamidine in Tris-HCl buffer.
-
Prepare a stock solution of BAEE in Tris-HCl buffer.
-
-
Determine the Michaelis-Menten Constant (Kₘ) of Trypsin for BAEE:
-
Set up a series of reactions with a fixed concentration of trypsin and varying concentrations of BAEE.
-
In each well of a 96-well plate, add Tris-HCl buffer and the corresponding volume of BAEE stock solution.
-
Initiate the reaction by adding a fixed amount of trypsin to each well.
-
Immediately measure the rate of reaction by monitoring the increase in absorbance at 253 nm over time. This represents the initial velocity (V₀).
-
Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
-
Perform Inhibition Assays:
-
Set up a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (BAEE) and the inhibitor (benzamidine).
-
Include a control set of reactions with no inhibitor.
-
For each inhibitor concentration, vary the substrate concentration around the previously determined Kₘ value.
-
Add buffer, substrate, and inhibitor to the wells and pre-incubate for a few minutes.
-
Initiate the reactions by adding a fixed concentration of trypsin.
-
Measure the initial velocity (V₀) for each reaction.
-
-
Data Analysis to Determine Kᵢ:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
The apparent Kₘ (Kₘ,ₐₚₚ) for each inhibitor concentration can be determined from the x-intercept of the corresponding line.
-
Plot Kₘ,ₐₚₚ versus the inhibitor concentration ([I]). The slope of this line will be Kₘ/Kᵢ.
-
Alternatively, use non-linear regression analysis to fit the data directly to the equation for competitive inhibition to determine Kᵢ.
-
Visualizations
Caption: Mechanism of competitive inhibition by benzamidine.
Caption: Workflow for determining the inhibition constant (Kᵢ).
Caption: Troubleshooting workflow for incomplete proteolysis.
References
- 1. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opentrons.com [opentrons.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
fresh preparation of 3,4-Dimethyl-benzamidine hydrochloride solutions for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the fresh preparation of 3,4-Dimethyl-benzamidine hydrochloride solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a versatile chemical compound recognized for its significant role in biochemical research and pharmaceutical applications. Its primary application is as a potent inhibitor of serine proteases, making it a valuable tool in studies related to enzyme activity and regulation.[1] It is also utilized in the development of new drugs, particularly in cancer research, due to its capacity to modulate protein interactions.[1]
Q2: What are the physical and chemical properties of this compound?
The table below summarizes the key properties of the compound.
| Property | Value | Reference |
| CAS Number | 112072-09-0 | [1][2] |
| Molecular Formula | C₉H₁₂N₂ · HCl | [1] |
| Molecular Weight | 184.67 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 189-193 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Q3: What is the recommended storage condition for the solid compound?
The solid, powdered form of this compound should be stored at 0-8 °C.[1]
Solution Preparation and Handling
Q4: How do I prepare a stock solution of this compound?
The table below provides the solubility of Benzamidine hydrochloride in common laboratory solvents, which can be used as an estimate.
| Solvent | Estimated Solubility (for Benzamidine HCl) | Reference |
| DMSO | ~25 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] |
| PBS (pH 7.2) | ~3 mg/mL | [3] |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution (Estimated)
-
Aseptic Technique: Work in a laminar flow hood and use sterile equipment to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
For an organic stock solution, add the appropriate volume of high-purity, anhydrous DMSO or ethanol to the powder.
-
For an aqueous stock, use a buffered solution like PBS (pH 7.2).
-
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
Sterilization (for aqueous solutions): If the solution is for use in cell culture, sterile-filter it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: How stable are solutions of this compound and how should they be stored?
Aqueous solutions of the related compound, benzamidine hydrochloride, are not recommended for storage for more than one day.[3] It is best practice to prepare aqueous solutions fresh daily. For organic stock solutions (e.g., in DMSO), storage at -20°C for up to one month or -80°C for up to a year is a common practice for similar protease inhibitors. However, stability is compound-specific, and it is advisable to aliquot and use the oldest stock first.
Troubleshooting Guide
Q6: My this compound solution appears cloudy or has precipitates. What should I do?
-
Issue: The concentration may have exceeded the compound's solubility in the chosen solvent.
-
Solution:
-
Gently warm the solution (e.g., to 37°C) to see if the precipitate redissolves.
-
If warming does not work, try sonicating the solution.
-
If the precipitate remains, the solution is likely supersaturated. Centrifuge the solution to pellet the excess solid and use the clear supernatant, noting the concentration will be lower than intended. For future preparations, start with a lower concentration.
-
Q7: I am observing reduced efficacy of my protease inhibitor. What could be the cause?
-
Issue: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Always prepare fresh aqueous solutions for each experiment.[3]
-
Ensure organic stock solutions are stored in small, single-use aliquots at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Purchase a new batch of the compound if degradation is suspected.
-
Experimental Workflows and Mechanisms
The following diagrams illustrate a typical experimental workflow for using a protease inhibitor and the general mechanism of action.
References
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of 3,4-Dimethyl-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of 3,4-Dimethyl-benzamidine hydrochloride and other commercially available serine protease inhibitors. The information is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide standardized protocols for validation.
Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of selected serine protease inhibitors against key enzymes. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Ki | IC50 |
| Benzamidine hydrochloride | Trypsin | 19 µM[2], 35 µM[3] | 120 ± 20 µM (for TMPRSS2)[4] |
| Plasmin | 350 µM[3] | - | |
| Thrombin | 220 µM[3] | - | |
| Gabexate mesylate | Trypsin | 1.8 µM | 9.4 µM |
| Plasmin | - | 30 µM | |
| Thrombin | 5 µM | 110 µM | |
| Plasma Kallikrein | 2.6 mM | 41 µM | |
| Tryptase | 3.4 nM | - | |
| TMPRSS2 | - | 130 nM[5] | |
| Nafamostat mesylate | Trypsin | - | 0.3 - 54 µM (general serine protease)[6] |
| Thrombin | - | - | |
| Tryptase | 95.3 pM[6] | - | |
| TF-F.VIIa complex | 2.0 x 10-7 M[7] | 1.0 x 10-7 M[7] | |
| TMPRSS2 | - | 0.27 nM[5] | |
| SARS-CoV-2 (in Calu-3 cells) | - | 2.2 nM[8] |
Experimental Protocols
To validate the inhibitory activity of this compound or its alternatives, a standardized enzyme inhibition assay is crucial. Below is a detailed protocol for a typical colorimetric serine protease inhibition assay.
Protocol: In Vitro Serine Protease Inhibition Assay (Colorimetric)
1. Materials and Reagents:
-
Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)
-
Inhibitor stock solution (e.g., 10 mM of this compound in DMSO or water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
DMSO (for dissolving inhibitors if necessary)
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the serine protease in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of the enzyme solution to wells containing different concentrations of the inhibitor.
-
Positive control: Add the enzyme solution to wells containing only the assay buffer (no inhibitor). This represents 100% enzyme activity.
-
Negative control (blank): Add the assay buffer to wells without the enzyme.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm at time zero.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway: Serine Protease-Mediated PAR2 Activation in Inflammation
Serine proteases, such as trypsin and tryptase, are key signaling molecules in inflammation. They can cleave and activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, on the surface of various cells, including neurons and epithelial cells.[9][10] This activation triggers downstream signaling cascades that contribute to inflammatory responses and pain. Diverse inflammatory stimuli can lead to the activation of these proteases, creating a positive feedback loop that sustains inflammation.[9]
Caption: Serine protease activation of PAR2 signaling pathway and its inhibition.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines the typical workflow for determining the inhibitory potency (IC50) of a compound against a target enzyme.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. PR1MA Benzamidine Hydrochloride | PR1MA | MIDSCI [midsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. rpeptide.com [rpeptide.com]
- 7. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine proteases and protease-activated receptors signaling in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,4-Dimethyl-benzamidine Hydrochloride and Other Benzamidine Derivatives as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,4-Dimethyl-benzamidine hydrochloride with other benzamidine derivatives, focusing on their efficacy as serine protease inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to Benzamidine Derivatives as Serine Protease Inhibitors
Benzamidine and its derivatives are a well-established class of competitive inhibitors of serine proteases, enzymes that play crucial roles in a multitude of physiological and pathological processes.[1][2] These enzymes are characterized by a serine residue in their active site that is essential for their catalytic activity. Benzamidine compounds mimic the guanidino group of arginine and lysine, the natural substrates for many serine proteases, thereby binding to the enzyme's active site and blocking its function.[3] This inhibitory activity makes them invaluable tools in biochemical research and as starting points for the development of therapeutic agents.[4]
The inhibitory potency and selectivity of benzamidine derivatives are significantly influenced by the nature and position of substituents on the benzamidine core. Understanding these structure-activity relationships (SAR) is critical for the rational design of novel and more effective inhibitors.[1][5]
Comparative Analysis of Inhibitory Potency
While extensive quantitative data for a wide range of substituted benzamidines is not always available in a single comprehensive study, analysis of existing literature allows for a comparative overview. The inhibitory constant (Ki) is a key metric used to quantify the potency of an inhibitor; a lower Ki value indicates a higher binding affinity and more potent inhibition.
This compound is recognized as a potent inhibitor of serine proteases.[4] However, specific Ki values for this compound against a broad panel of proteases are not readily found in publicly available literature. To provide a framework for comparison, the table below summarizes the reported Ki values for the parent compound, benzamidine, against several common serine proteases.
| Enzyme | Benzamidine Ki (µM) | Reference |
| Trypsin | 18.4 - 22.2 | [3][6][7] |
| Thrombin | - | |
| Plasmin | - | |
| Factor Xa | - |
It is important to note that the inhibitory activity of benzamidine derivatives can be significantly altered by substitutions on the benzene ring. For instance, studies on various substituted benzamidines have shown that hydrophobic and electronic properties of the substituents play a crucial role in determining their affinity and selectivity for different serine proteases.[1][8] Generally, electron-donating groups and increased hydrophobicity can influence the binding affinity. The dimethyl substitution at the 3 and 4 positions of the benzene ring in this compound is expected to increase its hydrophobicity compared to the unsubstituted benzamidine, which may affect its interaction with the S1 binding pocket of target proteases.
Structure-Activity Relationship (SAR) of Benzamidine Derivatives
The development of effective benzamidine-based inhibitors relies on a clear understanding of their SAR. The following diagram illustrates the key structural features of benzamidine derivatives and their influence on inhibitory activity.
Figure 1. Key structural features of benzamidine derivatives influencing their interaction with the S1 binding pocket of serine proteases.
The positively charged amidine group is crucial for the initial electrostatic interaction with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of many serine proteases. The benzene ring contributes to the binding through hydrophobic interactions with the pocket. Substituents on the benzene ring can significantly modulate the inhibitor's potency and selectivity by altering its size, shape, hydrophobicity, and electronic distribution.
Experimental Protocols
Accurate determination of inhibitory activity is fundamental for comparing different compounds. Below is a detailed protocol for a typical in vitro trypsin inhibition assay, which can be adapted for other serine proteases with appropriate selection of substrate and buffer conditions.
General Protocol for Trypsin Inhibition Assay
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic/fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
Benzamidine derivative inhibitor (e.g., this compound)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of kinetic measurements
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Prepare a stock solution of the benzamidine derivative inhibitor in an appropriate solvent (e.g., DMSO or water).
-
Prepare a working solution of the substrate (e.g., BAEE) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add varying concentrations of the inhibitor to the test wells. For control wells (no inhibition), add the same volume of solvent used for the inhibitor stock.
-
Add a fixed amount of trypsin to all wells except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells simultaneously to start the enzymatic reaction.
-
-
Measure Enzyme Activity:
-
Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
To determine the Ki value for competitive inhibitors, perform the assay at different substrate concentrations and analyze the data using the Cheng-Prusoff equation or by global fitting to the Michaelis-Menten equation for competitive inhibition.
-
Figure 2. A generalized workflow for the determination of the inhibitory constant (Ki) of a competitive enzyme inhibitor.
Conclusion
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. chemimpex.com [chemimpex.com]
- 5. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3,4-Dimethyl-benzamidine Hydrochloride and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,4-Dimethyl-benzamidine hydrochloride and other commonly used serine protease inhibitors. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, with a focus on supporting data and detailed methodologies.
Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their activity is tightly regulated, and dysregulation is implicated in various diseases. Consequently, inhibitors of serine proteases are invaluable tools in both basic research and as therapeutic agents. This guide focuses on this compound, a synthetic small molecule inhibitor, and compares its expected performance with other well-characterized inhibitors.
Data Presentation: A Comparative Look at Inhibitor Potency
The selection of a suitable serine protease inhibitor is critically dependent on its potency against the target enzyme. The following table summarizes the inhibition constants (Ki) for several common serine protease inhibitors against key enzymes. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Inhibitor Type |
| Benzamidine | Trypsin | 35 µM[3] | Reversible, Competitive |
| Plasmin | 350 µM[3] | Reversible, Competitive | |
| Thrombin | 220 µM[3] | Reversible, Competitive | |
| Aprotinin | Trypsin | 0.06 pM | Reversible, Competitive |
| Plasmin | 4.0 nM | Reversible, Competitive | |
| Chymotrypsin | 9 nM | Reversible, Competitive | |
| Kallikrein (plasma) | 30 nM | Reversible, Competitive | |
| Leupeptin | Trypsin | 35 nM | Reversible, Competitive |
| Plasmin | 3.4 µM | Reversible, Competitive | |
| Kallikrein | 19 µM | Reversible, Competitive | |
| Cathepsin B | 6 nM | Reversible, Competitive | |
| AEBSF | Trypsin, Chymotrypsin, etc. | Not typically defined by Ki | Irreversible |
| PMSF | Trypsin, Chymotrypsin, etc. | Not typically defined by Ki | Irreversible |
Note: The inhibitory activity of this compound is expected to be in a similar range to benzamidine, though substitutions can alter potency.
Experimental Protocols: How to Measure Serine Protease Inhibition
A common method to determine the inhibitory potential of a compound is through an in vitro enzyme activity assay using a chromogenic substrate. The following is a generalized protocol for assessing the inhibition of a serine protease like trypsin.
Objective: To determine the inhibition constant (Ki) of an inhibitor against a specific serine protease.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Inhibitor stock solution (e.g., this compound dissolved in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer. Prepare a working solution of the chromogenic substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed amount of the serine protease to each well.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor to the wells containing the enzyme. Include control wells with no inhibitor. Incubate at a constant temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade
Serine proteases are central to the blood coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot. Many of the clotting factors are themselves serine proteases that activate the next factor in the cascade.
Caption: The Coagulation Cascade Highlighting Serine Proteases.
Experimental Workflow: Serine Protease Inhibition Assay
The following diagram outlines the typical workflow for determining the inhibitory activity of a compound against a serine protease.
Caption: General Workflow for a Serine Protease Inhibition Assay.
Logical Relationship: Classification of Serine Protease Inhibitors
Serine protease inhibitors can be broadly classified based on their mechanism of action and origin. This compound falls under the category of synthetic, small molecule, reversible inhibitors.
Caption: Classification of Serine Protease Inhibitors.
References
The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of Substituted Benzamidines
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of substituted benzamidines, a class of compounds renowned for their inhibitory effects on a range of enzymes crucial in physiological and pathological processes. Through a detailed examination of experimental data, this document aims to illuminate the key structural modifications that govern the potency and selectivity of these inhibitors.
Benzamidines, characterized by a phenyl ring bearing an amidinium group, have long been recognized as potent inhibitors of serine proteaces, a large family of enzymes involved in processes ranging from blood coagulation to digestion.[1][2] More recently, their therapeutic potential has expanded to include the inhibition of other enzyme classes, such as kinases and histone deacetylases (HDACs). The versatility of the benzamidine scaffold allows for systematic chemical modifications, providing a powerful platform for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of substituted benzamidines is profoundly influenced by the nature and position of substituents on the phenyl ring. This section presents a comparative analysis of their activity against key enzyme targets, with quantitative data summarized for ease of comparison.
Serine Protease Inhibition
Substituted benzamidines are classic competitive inhibitors of trypsin-like serine proteaces, where the positively charged amidinium group mimics the side chain of arginine or lysine, anchoring the inhibitor in the S1 specificity pocket of the enzyme.[3][4] The substituents on the benzamidine ring then explore secondary binding sites, significantly impacting the overall binding affinity.
Table 1: Structure-Activity Relationship of Substituted Benzamidines as Serine Protease Inhibitors (Kᵢ in µM)
| Substituent (Position) | Trypsin | Thrombin | Plasmin | Factor Xa |
| H (Unsubstituted) | 19[5] | 220[6] | 350[6] | - |
| 4-Methyl | - | - | - | - |
| 4-Ethyl | - | - | - | - |
| 4-Propyl | - | - | - | - |
| 4-Amidinophenylpyruvate | - | - | - | - |
| Nα-[(2-naphthylsulfonyl)glycyl]-4-amidinophenylalanylpiperidide (NAPAP) | - | Potent Inhibitor[7][8] | - | - |
| 3-Amidinophenylalanine derivatives | Potent Inhibitor[9] | Potent Inhibitor[9] | Potent Inhibitor[9] | - |
The data reveals that even simple alkyl substitutions can modulate inhibitory activity. More complex substitutions, such as those seen in NAPAP and 3-amidinophenylalanine derivatives, can lead to highly potent and selective inhibitors.[7][8][9] The design of these more complex derivatives often involves targeting exosites on the enzyme surface, in addition to the active site.[7]
VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[10][11] Benzamidine-containing compounds have been explored as VEGFR-2 inhibitors.
Table 2: Inhibition of VEGFR-2 by Benzamidine-Related Compounds (IC₅₀ in nM)
| Compound | VEGFR-2 IC₅₀ (nM) |
| Cabozantinib (XL184) | 0.035 |
| Vandetanib | 40 |
| Sunitinib | 80 |
| Ki8751 | 0.9 |
| Apatinib | 1 |
Note: IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
While not all of these compounds are classical substituted benzamidines, they share structural motifs that interact with the kinase domain. For instance, many are designed to compete with ATP at its binding site.[12]
HDAC1 Inhibition
Histone deacetylase 1 (HDAC1) is a key epigenetic regulator, and its inhibition is a promising approach for cancer treatment.[1] Benzamide derivatives, which are structurally related to benzamidines, have emerged as potent HDAC inhibitors.
Table 3: Inhibition of HDAC1 by Benzamide Derivatives (IC₅₀ in nM)
| Compound | HDAC1 IC₅₀ (nM) |
| Entinostat (MS-275) | Selective for HDAC1 over HDAC2/3[13] |
| Mocetinostat (MGCD0103) | Active against HDAC1 and HDAC2[13] |
| Tacedinaline (CI-994) | Little selectivity between HDACs 1-3[13] |
| SAHA (Vorinostat) | - |
Note: The benzamide group in these inhibitors typically acts as a zinc-binding group within the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and comparability of SAR data, detailed and standardized experimental protocols are essential. This section provides methodologies for key enzyme inhibition assays.
General Protocol for Serine Protease Inhibition Assays (Chromogenic Substrate Method)
This protocol can be adapted for trypsin, thrombin, plasmin, and Factor Xa with appropriate enzyme and substrate selections.
Materials:
-
Purified serine protease (e.g., bovine trypsin, human thrombin)
-
Specific chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂)
-
Substituted benzamidine inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the benzamidine inhibitors in the assay buffer.
-
To each well of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add the inhibitor solutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for a set duration.[14]
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
VEGFR-2 Kinase Assay Protocol
This protocol is based on a luminescence-based assay that measures ATP consumption.[10][15]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Substituted benzamidine inhibitors
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the benzamidine inhibitors in the kinase assay buffer.
-
Add the inhibitor solutions to the wells of the 96-well plate.
-
Add the VEGFR-2 enzyme to each well, except for the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the serine protease assay.
HDAC1 Activity Assay Protocol
This protocol utilizes a fluorogenic substrate that is deacetylated by HDAC1 and subsequently cleaved by trypsin to release a fluorescent molecule.[1][16]
Materials:
-
Recombinant human HDAC1
-
HDAC assay buffer
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trypsin
-
HDAC inhibitor (e.g., Trichostatin A or SAHA as a control)
-
Substituted benzamide inhibitors
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the benzamide inhibitors in the HDAC assay buffer.
-
Add the inhibitor solutions to the wells of the 96-well plate.
-
Add the HDAC1 enzyme to each well.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the deacetylation reaction by adding an HDAC inhibitor.
-
Add trypsin to each well to cleave the deacetylated substrate and release the fluorophore.
-
Incubate for a further period to allow for complete cleavage.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).[16]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizing Molecular Interactions and Workflows
To further aid in the understanding of the structure-activity relationships of substituted benzamidines, this section provides diagrams of key signaling pathways and experimental workflows.
Figure 1. A generalized workflow for drug discovery and development.
Figure 2. An iterative workflow for a structure-activity relationship study.
Figure 3. A simplified signaling pathway of thrombin-mediated platelet activation.
Figure 4. The VEGFR-2 signaling pathway leading to angiogenesis.
Figure 5. The mechanism of HDAC1 action and its inhibition by benzamides.
Conclusion
The structure-activity relationship of substituted benzamidines is a rich and complex field, offering numerous opportunities for the design of potent and selective enzyme inhibitors. By systematically modifying the benzamidine scaffold, researchers can fine-tune the inhibitory profile of these compounds against a variety of targets, from serine proteases to kinases and HDACs. The data and protocols presented in this guide provide a foundation for further exploration and development in this exciting area of medicinal chemistry. The continued application of SAR principles, coupled with advanced analytical and computational techniques, will undoubtedly lead to the discovery of novel benzamidine-based therapeutics with improved efficacy and safety profiles.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dimethyl-benzamidine hydrochloride and AEBSF for Serine Protease Inhibition
For researchers, scientists, and drug development professionals engaged in studies involving proteolytic activity, the selection of an appropriate protease inhibitor is a critical determinant of experimental success. Serine proteases, a ubiquitous class of enzymes, play pivotal roles in a vast array of physiological and pathological processes. Their stringent regulation is paramount, and in a laboratory setting, this often necessitates the use of specific inhibitors to prevent unwanted proteolysis and to elucidate their functional roles. This guide provides a comprehensive comparative analysis of two such inhibitors: 3,4-Dimethyl-benzamidine hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
At a Glance: Key Differences and Physicochemical Properties
This compound belongs to the benzamidine class of compounds, which are known as reversible, competitive inhibitors of serine proteases. AEBSF, on the other hand, is a sulfonyl fluoride that acts as an irreversible inhibitor. This fundamental difference in their mechanism of action dictates their suitability for various applications.
Table 1: Physicochemical Properties
| Property | This compound | AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) |
| CAS Number | 112072-09-0 | 30827-99-7 |
| Molecular Formula | C₉H₁₃ClN₂ | C₈H₁₁ClFN₂O₂S |
| Molecular Weight | 184.67 g/mol | 239.69 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Solubility | Soluble in aqueous solutions. | Highly soluble in water (200 mg/mL) and ethanol.[1] |
| Storage Temperature | 0-8 °C | -20°C |
Mechanism of Action: A Tale of Two Inhibition Strategies
The primary distinction between these two inhibitors lies in their mode of interaction with the target serine protease.
This compound , as a benzamidine analog, functions as a reversible competitive inhibitor .[2] The benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This allows the inhibitor to bind to the active site of the enzyme, specifically the S1 pocket, thereby preventing the substrate from binding. This interaction is non-covalent and reversible, meaning the inhibitor can dissociate from the enzyme, and enzyme activity can be restored upon removal of the inhibitor.
AEBSF is an irreversible inhibitor of serine proteases.[3] Its mechanism involves the covalent modification of the active site. The sulfonyl fluoride group of AEBSF reacts with the hydroxyl group of the catalytic serine residue in the enzyme's active site, forming a stable sulfonyl-enzyme complex. This covalent bond permanently inactivates the enzyme.
Performance and Efficacy: A Quantitative Comparison
AEBSF, in contrast, has been more extensively characterized. It is a broad-spectrum serine protease inhibitor with documented efficacy against a range of proteases.
Table 2: Inhibitory Activity of AEBSF Against Common Serine Proteases
| Target Protease | Inhibition Data |
| Trypsin | IC50 < 15 µM |
| Chymotrypsin | Data not readily available |
| Thrombin | Data not readily available |
| Plasmin | Data not readily available |
| Kallikrein | Data not readily available |
Note: IC50 and Ki values are highly dependent on assay conditions (e.g., substrate concentration, pH, temperature). The provided data should be considered as a general guide.
Toxicity and Stability: Practical Considerations for Experimental Design
In addition to efficacy, the toxicity and stability of an inhibitor are crucial factors in its practical application, especially in cell-based assays and long-term experiments.
Table 3: Toxicity and Stability Profile
| Parameter | This compound | AEBSF |
| Toxicity | Data not readily available. Benzamidines are generally considered to have lower toxicity than organophosphates. | Significantly lower toxicity than PMSF. LD50 (oral, mice) is reported to be higher than DFP and PMSF.[4] Non-toxic to cells in culture at typical working concentrations (up to 0.25 mM).[1] |
| Stability | Generally stable in aqueous solutions. | More stable in aqueous solutions than PMSF, especially at neutral or slightly acidic pH. Stock solutions are stable for months at -20°C.[1] |
Applications in Research and Drug Development
Both inhibitors are valuable tools in the study of serine proteases, albeit with different primary applications stemming from their distinct mechanisms.
This compound , being a reversible inhibitor, is well-suited for applications where temporary and controlled inhibition of protease activity is required. This includes:
-
Enzyme kinetics studies: To determine kinetic parameters in the presence of a competitive inhibitor.
-
Protein purification: As a ligand in affinity chromatography to purify trypsin-like serine proteases.
-
Structure-function studies: To stabilize the enzyme in a particular conformation for crystallographic or other structural analyses.
AEBSF , due to its irreversible nature and broad-spectrum activity, is widely used for:
-
Preventing proteolysis during protein extraction and purification: It is a common component of protease inhibitor cocktails.
-
Cell-based assays: Its water solubility and lower toxicity make it a preferable alternative to PMSF for use in cell culture.
-
Studying the physiological roles of serine proteases: By irreversibly blocking their activity, researchers can investigate the downstream consequences in various biological processes. A notable example is its use in studying cholesterol metabolism by inhibiting Site-1-protease (S1P) in the SREBP pathway.[3]
Signaling Pathways
Serine proteases are key signaling molecules in various pathways, most notably in inflammation through the activation of Protease-Activated Receptors (PARs). AEBSF has also been shown to specifically impact the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
A Comparative Guide to the Efficacy of 3,4-Dimethyl-benzamidine hydrochloride and Aprotinin as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two distinct serine protease inhibitors: 3,4-Dimethyl-benzamidine hydrochloride, a small synthetic molecule, and Aprotinin, a naturally occurring polypeptide. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs, based on objective performance data and established experimental protocols.
Introduction to Serine Protease Inhibition
Serine proteases are a crucial class of enzymes involved in a myriad of physiological processes, ranging from digestion and blood coagulation to inflammation and apoptosis. Their activity is tightly regulated, and dysregulation is often implicated in various disease states, making them a key target for therapeutic intervention and a critical consideration in protein research. The inhibition of serine proteases is essential in many experimental contexts to prevent unwanted proteolysis of target proteins. This is achieved through the use of inhibitors that can be broadly categorized into small molecules and larger polypeptide inhibitors, each with distinct characteristics.
This compound belongs to the family of benzamidine-based small molecule inhibitors. These are typically synthetic, reversible, and competitive inhibitors that interact with the active site of serine proteases. The benzamidine moiety mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases, allowing it to bind to the S1 specificity pocket of the enzyme. Substitutions on the benzene ring, such as the 3,4-dimethyl groups, can influence the inhibitor's potency and selectivity by altering its steric and electronic properties.[1][2]
Aprotinin , also known as bovine pancreatic trypsin inhibitor (BPTI), is a well-characterized polypeptide serine protease inhibitor. It is a natural, competitive inhibitor that forms a stable, stoichiometric complex with the active site of various serine proteases.[3] Its larger size and complex structure allow for extensive interactions with the enzyme surface, leading to very high binding affinities for certain proteases.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is quantitatively described by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the available Ki values for this compound and Aprotinin against key serine proteases.
| Inhibitor | Target Protease | Inhibition Constant (Ki) |
| This compound | Trypsin | Data not available |
| Chymotrypsin | Data not available | |
| Plasmin | Data not available | |
| Benzamidine hydrochloride (unsubstituted) | Trypsin | 19 µM[4], 35 µM[5] |
| Plasmin | 350 µM[5] | |
| Thrombin | 220 µM[5] | |
| Aprotinin | Trypsin (bovine) | 0.06 pM |
| Chymotrypsin (bovine) | 9.0 nM | |
| Plasmin (human) | 1.0 nM |
Experimental Protocols
A standardized method for assessing the inhibitory efficacy of both this compound and Aprotinin is a chromogenic substrate-based serine protease inhibition assay. This assay measures the ability of the inhibitor to reduce the rate of substrate hydrolysis by the target enzyme.
Key Experimental Protocol: Serine Protease Inhibition Assay
Objective: To determine the inhibitory effect (IC50 and Ki) of this compound or Aprotinin on the activity of a specific serine protease (e.g., Trypsin).
Materials:
-
Serine protease (e.g., Trypsin from bovine pancreas)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA for Trypsin)
-
Inhibitor stock solutions:
-
This compound dissolved in an appropriate solvent (e.g., sterile water or DMSO).
-
Aprotinin dissolved in an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over a 10-15 minute period.
-
Prepare a series of dilutions of the inhibitor (either this compound or Aprotinin) in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in a suitable solvent (e.g., DMSO) and then dilute it to a working concentration in the assay buffer. The final substrate concentration in the assay should ideally be at or below its Michaelis constant (Km).
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the assay buffer to all wells.
-
Add a small volume of the inhibitor dilutions to the test wells.
-
To the control wells (no inhibitor), add an equal volume of the solvent used for the inhibitor.
-
Add the serine protease solution to all wells except for the blank wells.
-
Add assay buffer to the blank wells to account for any background absorbance.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time at regular intervals (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each well from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Mechanism of Action and Signaling Pathways
Both this compound and Aprotinin act as competitive inhibitors of serine proteases. This means they bind to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved.
Caption: Competitive inhibition of a serine protease.
Experimental Workflow
The general workflow for evaluating and comparing the efficacy of serine protease inhibitors involves a systematic approach from initial screening to detailed kinetic analysis.
Caption: Workflow for comparing serine protease inhibitors.
Conclusion
The choice between this compound and Aprotinin as a serine protease inhibitor will largely depend on the specific requirements of the experiment.
Aprotinin is an extremely potent inhibitor of certain serine proteases, particularly trypsin, with a Ki in the picomolar range. Its high affinity and well-characterized nature make it an excellent choice for applications requiring near-complete and stable inhibition of its target proteases. However, as a polypeptide, it may be susceptible to degradation in certain biological environments and could potentially have off-target effects related to its complex structure.
This compound , as a small molecule inhibitor, offers the advantages of being synthetic, likely more stable in a wider range of conditions, and potentially more specific depending on the target protease. While specific Ki data for this derivative is limited, the parent compound, benzamidine, is a moderately potent inhibitor of trypsin. The dimethyl substitutions are expected to modulate this activity, and further experimental validation is necessary to determine its precise efficacy. Small molecule inhibitors are often preferred in drug development due to their favorable pharmacokinetic properties.
For researchers requiring the most potent inhibition of trypsin-like enzymes, Aprotinin is the clear choice based on available data. For applications where a small molecule inhibitor is preferred, or for targeting proteases where Aprotinin is less effective, this compound presents a viable option, though its efficacy should be experimentally determined for the specific protease of interest.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Comparative Cross-Reactivity Profile of Benzamidine-Based Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of benzamidine-based compounds, a class of synthetic inhibitors targeting serine proteases. Due to the limited availability of public data on the specific cross-reactivity of 3,4-Dimethyl-benzamidine hydrochloride, this document focuses on its parent compound, benzamidine, and a closely related analog, 4-aminobenzamidine. This comparison offers insights into the potential selectivity of this compound and serves as a practical reference for researchers utilizing this class of inhibitors. The guide includes quantitative inhibitory data, detailed experimental methodologies, and visual representations of experimental workflows and relevant biological pathways.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of benzamidine and its derivatives is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor. The following table summarizes the reported Kᵢ values for benzamidine and 4-aminobenzamidine against a panel of common serine proteases.
Table 1: Cross-Reactivity Profile of Benzamidine Analogs against Serine Proteases
| Target Enzyme | Benzamidine Kᵢ (µM) | 4-Aminobenzamidine Kᵢ (µM) |
| Trypsin | 19[1] | 146[2] |
| Thrombin | 220[3] | - |
| Plasmin | 350[3] | - |
| Acrosin | 4[1] | - |
| Kallikrein | - | 146[2] |
Experimental Protocols
The determination of the inhibition constant (Kᵢ) is crucial for characterizing the potency and selectivity of an enzyme inhibitor. Below is a detailed protocol for a fluorometric assay commonly used to determine the Kᵢ of competitive inhibitors of serine proteases.
Fluorometric Serine Protease Inhibition Assay for Kᵢ Determination
1. Materials and Reagents:
-
Enzymes: Purified serine proteases (e.g., Trypsin, Thrombin, Plasmin).
-
Fluorogenic Substrate: A peptide substrate conjugated to a fluorophore (e.g., aminomethylcoumarin - AMC) that is quenched until cleaved by the enzyme. The substrate should be specific for the protease being assayed.
-
Inhibitors: this compound and other comparator compounds.
-
Assay Buffer: Typically Tris-HCl or HEPES buffer at a physiological pH (e.g., pH 8.0), containing CaCl₂ to maintain enzyme stability and activity.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
2. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the course of the assay.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentration. The substrate concentration is typically kept at or below its Michaelis-Menten constant (Kₘ).
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in assay buffer across a range of concentrations expected to span the Kᵢ value.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the inhibitor dilutions to the appropriate wells. Include wells with no inhibitor as a control for uninhibited enzyme activity.
-
Add the enzyme solution to all wells and incubate for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial reaction velocities against the corresponding inhibitor concentrations.
-
Determine the Kᵢ value by fitting the data to the appropriate equation for competitive inhibition, such as the Morrison equation for tight-binding inhibitors or by using a Dixon plot (1/velocity vs. inhibitor concentration).
-
Mandatory Visualizations
Experimental Workflow for Kᵢ Determination
The following diagram illustrates the key steps in determining the inhibition constant for a competitive enzyme inhibitor.
Caption: Workflow for determining the inhibition constant (Kᵢ).
The Coagulation Cascade: A Target for Benzamidine Inhibitors
Serine proteases play a critical role in the blood coagulation cascade. Inhibitors like benzamidine derivatives can modulate this pathway, for instance, by inhibiting thrombin.
Caption: Inhibition of thrombin in the coagulation cascade.
References
In Vitro Validation of 3,4-Dimethyl-benzamidine hydrochloride in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,4-Dimethyl-benzamidine hydrochloride's performance with other serine protease inhibitors in cell-based assays. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction to this compound
This compound is a synthetic small molecule and a competitive inhibitor of serine proteases.[1][2] Like other benzamidine derivatives, it functions by mimicking the natural substrates of these enzymes, such as arginine and lysine, and binding to the active site, thereby blocking their proteolytic activity.[3] Serine proteases play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer progression, making them attractive targets for therapeutic intervention.
Signaling Pathway of Serine Protease Inhibition
The diagram below illustrates the general mechanism of action for competitive serine protease inhibitors like this compound.
Experimental Workflow for In Vitro Validation
The following diagram outlines a typical workflow for the in vitro validation of a serine protease inhibitor in a cell-based assay format.
Comparative Performance Data
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |
| Benzamidine | Trypsin | 19 µM - 35 µM | [4][5] |
| Plasmin | 350 µM | [5] | |
| Thrombin | 220 µM | [5] | |
| 4-Aminobenzamidine | uPA | 82 µM | [6] |
Note: The provided Ki values are from in vitro biochemical assays and may not directly translate to IC50 values in cell-based assays, which are influenced by factors such as cell permeability and off-target effects.
Experimental Protocols
Cell-Based Trypsin Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against endogenous trypsin activity in a cancer cell line.
Materials:
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Benzamidine hydrochloride (as a control)
-
Aprotinin (as a positive control)
-
Fluorogenic Trypsin Substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Lysis Buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA, resuspend in fresh media, and count.
-
Seed 1 x 10^4 cells per well in a 96-well black, clear-bottom plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound, Benzamidine, and Aprotinin in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different inhibitor concentrations. Include a vehicle-only control.
-
Incubate the plate for 24 hours.
-
-
Cell Lysis and Protease Activity Measurement:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 50 µL of ice-cold Lysis Buffer to each well and incubate on ice for 30 minutes.
-
Prepare the reaction mixture containing the fluorogenic trypsin substrate in an appropriate assay buffer.
-
Add 50 µL of the reaction mixture to each well.
-
Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 380/460 nm for AMC-based substrates) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (slope of the fluorescence versus time curve) for each well.
-
Calculate the percentage of trypsin inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic concentration (CC50) of the inhibitor.
Materials:
-
Cells and compounds prepared as in the trypsin inhibition assay.
-
96-well clear microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the trypsin inhibition assay, but in a clear 96-well plate.
-
-
MTT Incubation:
-
After the 24-hour compound incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Conclusion
This compound is a promising candidate for the inhibition of serine proteases. The provided protocols offer a framework for its in vitro validation in cell-based assays. By determining both the IC50 for protease inhibition and the CC50 for cytotoxicity, researchers can establish a therapeutic window and compare its efficacy and safety profile against other known inhibitors. Further studies are warranted to fully elucidate its potency and selectivity in a cellular context.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Kinetic Comparison of Benzamidine Hydrochloride with Known Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Inhibitory Potency
This guide provides a detailed kinetic comparison of benzamidine hydrochloride with a selection of well-characterized inhibitors against several key serine proteases. The data presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and the study of enzymatic processes. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided to support the reproducibility of the cited findings.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of benzamidine hydrochloride and other known inhibitors are presented as inhibition constants (Ki), which represent the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Target Enzyme | Inhibitor | Ki Value |
| Tryptase | Benzamidine hydrochloride | 20 µM[1] |
| Trypsin | Benzamidine hydrochloride | 21 µM[1], 35 µM[2][3][4] |
| Aprotinin | 0.06 pM[5] | |
| Leupeptin | 3.5 nM[6], 35 nM[7] | |
| Urokinase-type Plasminogen Activator (uPA) | Benzamidine hydrochloride | 97 µM[1] |
| Amiloride Derivatives | Data presented as Ki (nM)[8] | |
| Factor Xa | Benzamidine hydrochloride | 110 µM[1] |
| Rivaroxaban | 0.4 nM[9] | |
| Thrombin | Benzamidine hydrochloride | 320 µM[1], 220 µM[2][3][4] |
| Argatroban | IC50 of 1.1 µM (against thrombin in solution)[10] | |
| Hirudin | Most potent natural inhibitor[11][12] | |
| tissue-type Plasminogen Activator (tPA) | Benzamidine hydrochloride | 750 µM[1] |
Experimental Protocols
The determination of inhibitor kinetic constants (Ki) is crucial for understanding the potency and mechanism of action of an inhibitor. Below are generalized protocols for chromogenic and fluorogenic serine protease inhibition assays.
General Principle of Kinetic Assays
Enzyme inhibition assays monitor the effect of an inhibitor on the rate of an enzyme-catalyzed reaction. By measuring the reaction rate at various substrate and inhibitor concentrations, the inhibition constant (Ki) can be determined. The choice between a chromogenic and a fluorogenic assay often depends on the required sensitivity and the availability of a suitable substrate.
Chromogenic Assay Protocol
This method relies on a substrate that, when cleaved by the protease, releases a colored product (chromophore), typically p-nitroaniline (pNA), which can be quantified spectrophotometrically.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin, Factor Xa, tPA)
-
Specific chromogenic substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide for Trypsin)
-
Inhibitor compound (e.g., Benzamidine hydrochloride)
-
Assay buffer (e.g., Tris-HCl or Sodium Phosphate buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of the enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction velocity (rate of pNA release).
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for that substrate.
Fluorogenic Assay Protocol
This assay utilizes a substrate that is conjugated to a fluorophore and a quencher. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured.
Materials:
-
Purified serine protease (e.g., uPA)
-
Specific fluorogenic substrate
-
Inhibitor compound
-
Assay buffer
-
Black 96-well microplate (to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-4 of the chromogenic assay protocol.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.
-
The initial reaction velocity is determined from the linear phase of the fluorescence increase over time.
-
Follow steps 7 and 8 of the chromogenic assay protocol to determine the IC50 and Ki values.
Signaling Pathways and Experimental Workflow
To provide a broader context for the targeted enzymes, the following diagrams illustrate their roles in key biological pathways and a generalized workflow for inhibitor screening.
Caption: A generalized workflow for screening and characterizing enzyme inhibitors.
Caption: The coagulation cascade showing targets of key inhibitors.
Caption: The fibrinolysis pathway highlighting the roles of tPA and uPA.
Caption: The role of the uPA/uPAR system in cancer cell invasion and metastasis.
Caption: The role of mast cell tryptase in the allergic inflammatory response.
References
- 1. eclinpath.com [eclinpath.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Mast cell tryptase: a review of its physiology and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 5. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 10. Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue Plasminogen Activator(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Prudent Disposal of 3,4-Dimethyl-benzamidine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 3,4-Dimethyl-benzamidine hydrochloride (CAS Number: 112072-09-0), a compound utilized in biochemical research and pharmaceutical development, particularly as a serine protease inhibitor.[1]
Important Notice: No specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound was identified. The following guidance is based on the disposal procedures for the closely related compound, Benzamidine hydrochloride. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 112072-09-0 | [1][2] |
| Molecular Formula | C₉H₁₃ClN₂ | [2] |
| Molecular Weight | 184.67 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 189-193 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Experimental Protocols: General Disposal Procedure
The proper disposal of this compound, as with any laboratory chemical, should be approached with a clear and systematic plan to minimize environmental impact and ensure personnel safety. The following steps are based on established protocols for similar chemical compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Step 2: Waste Segregation
Properly segregate the waste. Do not mix this compound with other chemical waste unless specifically instructed to do so by your EHS department.
Step 3: Containerization
-
Solid Waste: Place the solid this compound into a clearly labeled, sealed container. The container should be compatible with the chemical and appropriately marked as hazardous waste.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should also be placed in the designated hazardous waste container.
Step 4: Labeling
Label the waste container clearly with the following information:
-
The full chemical name: "this compound"
-
The CAS number: "112072-09-0"
-
The hazard characteristics (e.g., "Harmful if swallowed," "Causes serious eye irritation," based on related compounds).[3]
-
The date of accumulation.
Step 5: Storage Pending Disposal
Store the sealed and labeled waste container in a designated, secure waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
Step 6: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's licensed waste disposal contractor.[3][4] Never dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
